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  • Product: 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid
  • CAS: 607-40-9

Core Science & Biosynthesis

Foundational

Tautomeric Landscape of 6-Fluoro-2-hydroxyquinoline-4-carboxylic Acid: An In-depth Technical Guide for Drug Development Professionals

Foreword: The Critical Role of Tautomerism in Medicinal Chemistry In the intricate world of drug design and development, the seemingly subtle phenomenon of tautomerism can have profound implications. Tautomers, constitut...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Tautomerism in Medicinal Chemistry

In the intricate world of drug design and development, the seemingly subtle phenomenon of tautomerism can have profound implications. Tautomers, constitutional isomers that readily interconvert, often exhibit distinct physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capabilities. These differences, in turn, dictate a molecule's pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, excretion (ADME), and ultimately, its therapeutic efficacy and safety. For researchers, scientists, and drug development professionals, a comprehensive understanding of the tautomeric behavior of a lead compound is not merely an academic exercise but a critical component of rational drug design. This guide delves into the core principles of tautomerism as applied to a molecule of significant interest: 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid. By integrating established chemical principles with modern analytical and computational techniques, we will explore the tautomeric equilibrium of this compound, providing a framework for its investigation and highlighting the importance of such studies in the development of novel therapeutics.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimalarial, antibacterial, and anticancer properties. The versatility of the quinoline scaffold lies in its unique electronic properties and the numerous sites available for functionalization, allowing for the fine-tuning of its biological activity.

The introduction of a hydroxyl group at the 2-position of the quinoline ring gives rise to the potential for prototropic tautomerism, specifically keto-enol tautomerism. This equilibrium involves the migration of a proton between the oxygen and nitrogen atoms of the heterocyclic ring, leading to two distinct tautomeric forms: the enol form (2-hydroxyquinoline) and the keto form (2-quinolone or 2(1H)-quinolinone).[1]

Caption: Keto-enol tautomerism in 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid.

For the parent 2-hydroxyquinoline, the equilibrium overwhelmingly favors the keto form in most solvents and in the solid state.[2] This preference is attributed to the greater thermodynamic stability of the cyclic amide functionality in the keto tautomer and its ability to form stable intermolecular hydrogen-bonded dimers.[3]

Influence of Substituents on the Tautomeric Equilibrium

The tautomeric landscape of the 2-hydroxyquinoline system is significantly influenced by the nature and position of substituents on the quinoline ring. In the case of 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid, the presence of a fluorine atom at the 6-position and a carboxylic acid group at the 4-position introduces electronic and steric effects that can modulate the relative stabilities of the keto and enol tautomers.

The Role of the 6-Fluoro Substituent

The fluorine atom at the 6-position is a common feature in many clinically successful fluoroquinolone antibiotics.[4] Its high electronegativity exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This effect can influence the acidity of the N-H proton in the keto form and the O-H proton in the enol form, thereby impacting the position of the tautomeric equilibrium. While a definitive quantitative effect on the keto-enol equilibrium of this specific molecule is not extensively documented, the electron-withdrawing nature of fluorine is generally expected to further stabilize the more polar keto form.

The Impact of the 4-Carboxylic Acid Group

The carboxylic acid group at the 4-position is another key functional group, particularly in the context of quinolone antibacterials, where it is crucial for binding to DNA gyrase.[4] This electron-withdrawing group can also influence the electronic distribution within the ring system. More importantly, the carboxylic acid group introduces the possibility of intramolecular hydrogen bonding.

In the keto tautomer, an intramolecular hydrogen bond can form between the carboxylic acid proton and the carbonyl oxygen at the 2-position. This interaction can significantly stabilize the keto form.[2] Conversely, in the enol form, a different intramolecular hydrogen bond might be possible between the hydroxyl proton at the 2-position and the carbonyl oxygen of the carboxylic acid group. The relative strengths of these potential intramolecular hydrogen bonds will play a crucial role in determining the predominant tautomer.

Caption: Intramolecular hydrogen bonding possibilities.

Given the general preference for the keto form in 2-hydroxyquinolines and the potential for strong intramolecular hydrogen bonding in the keto tautomer of the target molecule, it is highly probable that 6-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (the keto form) is the predominant tautomer under most conditions.

Experimental and Computational Approaches to Tautomerism Analysis

A multi-pronged approach combining experimental spectroscopy and computational modeling is essential for a thorough investigation of the tautomeric equilibrium of 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid.

Spectroscopic Characterization

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the tautomeric form present in solution.

  • ¹H NMR: The presence of a signal corresponding to an N-H proton (typically in the range of 10-12 ppm) would be indicative of the keto form. Conversely, the absence of this signal and the presence of a broader O-H signal would suggest the enol form. The chemical shifts of the aromatic protons will also differ between the two tautomers.

  • ¹³C NMR: The chemical shift of the C2 carbon is particularly diagnostic. In the keto form, this carbon is a carbonyl carbon and will resonate at a significantly downfield chemical shift (typically >160 ppm) compared to the C2 carbon in the enol form, which is attached to a hydroxyl group.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence the tautomeric equilibrium.[5]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Analyze the chemical shifts and coupling constants to identify the signals corresponding to each tautomer. Integration of the respective signals can provide a quantitative measure of the tautomeric ratio.

3.1.2. Ultraviolet-Visible (UV-Vis) Spectroscopy

The keto and enol forms of quinolines possess different chromophores and will therefore exhibit distinct UV-Vis absorption spectra. The enol form, with a more extended aromatic system, is expected to have a λmax at a longer wavelength compared to the keto form.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare dilute solutions of the compound in various solvents of differing polarity (e.g., hexane, ethanol, water).

  • Data Acquisition: Record the UV-Vis absorption spectra over a range of 200-450 nm using a spectrophotometer.

  • Data Analysis: Compare the absorption maxima and molar absorptivities in different solvents to assess the influence of solvent polarity on the tautomeric equilibrium. The presence of an isosbestic point in the spectra upon changing solvent polarity can be a strong indicator of a two-component equilibrium.

3.1.3. X-ray Crystallography

For the solid state, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure, confirming the predominant tautomer in the crystal lattice. The observation of intermolecular hydrogen bonding patterns can provide insights into the forces stabilizing a particular tautomeric form.[6]

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound from a suitable solvent by slow evaporation.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve and refine the crystal structure to determine the atomic coordinates and molecular geometry.

Computational Chemistry

In the absence of direct experimental data for the target molecule, computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of the tautomers.

Computational Protocol: DFT Calculations

  • Structure Modeling: Build the 3D structures of both the keto and enol tautomers of 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid.

  • Geometry Optimization: Perform geometry optimization for both tautomers in the gas phase and in various solvents using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[7][8] Solvation effects can be modeled using a polarizable continuum model (PCM).[3]

  • Energy Calculation: Calculate the Gibbs free energies of the optimized structures. The tautomer with the lower Gibbs free energy is predicted to be the more stable form.

  • Spectra Simulation: Simulate NMR and UV-Vis spectra for both tautomers to aid in the interpretation of experimental data.

Computational_Workflow cluster_0 Computational Investigation Workflow A Model 3D Structures (Keto and Enol Tautomers) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Incorporate Solvent Effects (PCM) B->C F Simulate Spectra (NMR, UV-Vis) B->F D Calculate Gibbs Free Energies C->D E Determine Relative Stabilities D->E G Compare with Experimental Data E->G F->G

Caption: A typical workflow for the computational study of tautomerism.

Summary of Expected Tautomeric Behavior and Data

Based on the available literature for related compounds, the following table summarizes the expected characteristics of the keto and enol tautomers of 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid.

Property6-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (Keto Form)6-Fluoro-2-hydroxyquinoline-4-carboxylic acid (Enol Form)
Predominance Expected to be the major tautomer in solution and solid stateExpected to be the minor tautomer
¹H NMR (DMSO-d₆) N-H signal (~11-12 ppm), COOH signalO-H signal (broad), COOH signal
¹³C NMR (DMSO-d₆) C2 signal > 160 ppm (C=O)C2 signal < 160 ppm (C-OH)
UV-Vis λmax Shorter wavelengthLonger wavelength
Stability Higher thermodynamic stability due to amide resonance and potential intramolecular H-bondingLower thermodynamic stability

Conclusion: A Call for Rigorous Tautomer Characterization

The tautomeric equilibrium of 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid is a critical parameter that will undoubtedly influence its biological activity and pharmaceutical properties. While theoretical considerations strongly suggest the predominance of the keto form, a comprehensive experimental and computational investigation is imperative for a definitive characterization. For drug development professionals, embracing a proactive approach to understanding and controlling tautomerism is not just good science; it is a fundamental step towards the development of safer and more effective medicines. The methodologies outlined in this guide provide a robust framework for such investigations, empowering researchers to navigate the complexities of tautomerism and unlock the full therapeutic potential of the quinoline scaffold.

References

  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC. [Link]

  • 6-Fluoro-4-oxochroman-2-carboxylic acid. ResearchGate. [Link]

  • Tautomerism of 4-Hydroxy-4(1H) quinolon. ResearchGate. [Link]

  • A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis. ResearchGate. [Link]

  • Keto-enol tautomerism of quinoline-2(1H)-one. ResearchGate. [Link]

  • 2-Hydroxyquinoline. PubChem. [Link]

  • Quinolone carboxylic acids, derivatives thereof, and methods of making and using same.
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  • 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. PubChem. [Link]

  • Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. National Institutes of Health. [Link]

  • Keto-enol tautomerism in the development of new drugs. Frontiers. [Link]

  • Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. PubMed. [Link]

  • Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. SCIRP. [Link]

  • Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. ACS Publications. [Link]

  • Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

  • Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. ResearchGate. [Link]

  • Intramolecular hydrogen bonding and tautomerism in Schiff bases. Indian Academy of Sciences. [Link]

  • Computational Insights into the Structural, Spectroscopic, Biological, and Topological Properties of Chloro- and Fluoro-Substituted Quinolone Carboxylic Acids. Asian Research Association. [Link]

  • Keto-enol tautomerism in the development of new drugs. ResearchGate. [Link]

  • Nonclassical Biological Activities of Quinolone Derivatives. Bentham Science. [Link]

  • Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. PMC. [Link]

  • Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives. ResearchGate. [Link]

  • Intramolecular Hydrogen Bonds in Conformers of Quinine and Quinidine: An HF, MP2 and DFT Study. PubMed. [Link]

  • Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. [Link]

  • Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. ResearchGate. [Link]

  • Density functional theory (DFT) studies of the stability of tautomers and equilibrium constants of cyanuric acid (CA) in different solvents. Journal of Chemical and Pharmaceutical Research. [Link]

  • Density functional theory (DFT) studies of the stability of tautomers and equilibrium constants of cyanuric acid (CA) in different solvents. ResearchGate. [Link]

  • 6-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline. Oakwood Chemical. [Link]

  • Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. MDPI. [Link]

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Exploratory

Initial Biological Screening of 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid: A Multi-Tiered Strategy for Target Discovery

An In-Depth Technical Guide: This guide provides a comprehensive framework for conducting the initial biological evaluation of 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid. The methodologies outlined herein are designed...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

This guide provides a comprehensive framework for conducting the initial biological evaluation of 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid. The methodologies outlined herein are designed to systematically uncover the compound's cytotoxic, antimicrobial, and antioxidant potential, paving the way for more advanced, mechanism-of-action studies. The narrative emphasizes the rationale behind experimental choices, ensuring a logically sound and scientifically rigorous screening cascade.

Introduction: The Therapeutic Potential of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory effects.[1][2] The specific compound, 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid, belongs to the quinoline-4-carboxylic acid class, which is noted for its diverse biological properties.[1] The incorporation of a fluorine atom at the 6-position is a strategic chemical modification known to enhance metabolic stability, lipophilicity, and target binding affinity, potentially improving the pharmacokinetic and pharmacodynamic profile of the molecule.[3] This guide details a foundational screening strategy to identify the most promising therapeutic avenues for this compound.

Compound Profile and Physicochemical Considerations

A thorough understanding of the compound's physical and chemical properties is a prerequisite for reliable biological testing. These parameters directly influence compound handling, formulation, and the interpretation of assay results.

PropertyValue / ObservationRationale for Screening
Molecular Formula C₁₀H₆FNO₃Confirms the elemental composition.
Molecular Weight ~191.16 g/mol Essential for preparing solutions of known molarity.[4][5]
Physical State Solid at room temperatureStandard for most small molecule drug candidates.[6]
Melting Point >300 °C (for parent compound)High melting point suggests significant thermal stability.[6]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF)Dictates the choice of vehicle for in vitro assays. DMSO is common but its final concentration must be controlled to avoid vehicle-induced toxicity.
Stability Intramolecular hydrogen bonding enhances stabilityThe inherent stability is advantageous, but stability in aqueous buffer and cell culture media over the experiment's duration must be confirmed.[6]

A Tiered Approach to Biological Screening

A hierarchical screening cascade is the most efficient method to evaluate a novel compound. This approach uses broad, cost-effective assays in the initial tier to identify general bioactivity, followed by more specific and complex assays in subsequent tiers to elucidate the mechanism of action.

G cluster_0 Tier 1: Foundational Bioactivity cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Preliminary In Vivo T1_Cyto Cytotoxicity Screening (e.g., MTT Assay) T2_Cancer Anticancer Assays (Colony Formation, Cell Cycle) T1_Cyto->T2_Cancer If Active T2_Next Further Investigation T1_Cyto->T2_Next If Inactive T1_AntiM Antimicrobial Screening (e.g., MIC Determination) T2_Micro Antimicrobial MOA (DNA Gyrase Inhibition) T1_AntiM->T2_Micro If Active T1_AntiM->T2_Next If Inactive T1_AntiO Antioxidant Screening (e.g., DPPH Assay) T1_AntiO->T2_Next If Active T3_Tox Acute Toxicity Assessment T2_Cancer->T3_Tox T2_Micro->T3_Tox

Caption: A tiered workflow for initial biological screening.

Tier 1: Foundational Bioactivity Screening

The goal of Tier 1 is to cast a wide net and determine if 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid exhibits any significant biological activity at reasonable concentrations.

Cytotoxicity Screening

Rationale: Assessing general cytotoxicity is the most critical first step. It determines the concentration window for all subsequent cell-based assays and provides the first indication of potential anticancer activity. The MTT assay is a robust, colorimetric method for evaluating cell viability.[4]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cell lines (e.g., A549 lung carcinoma, MDA-MB-231 breast carcinoma) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[7]

  • Compound Treatment: Prepare a 2X serial dilution of the test compound in culture medium, ranging from 0.1 µM to 100 µM. Replace the existing medium with the compound-containing medium. Include vehicle (e.g., 0.1% DMSO) and positive (e.g., Doxorubicin) controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Data Presentation: Hypothetical Cytotoxicity Data

Cell LineIC₅₀ (µM)
A549 (Lung)15.2
MDA-MB-231 (Breast)28.7
HCT116 (Colon)19.8
Antimicrobial Screening

Rationale: The fluoroquinolone core is a well-established pharmacophore in antibacterial agents that primarily target DNA gyrase and topoisomerase IV.[8] Therefore, assessing the compound's antibacterial and antifungal activity is a logical priority. The minimum inhibitory concentration (MIC) is the gold standard for quantifying in vitro antimicrobial potency.[9]

Experimental Protocol: Broth Microdilution MIC Assay

  • Strain Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains to a concentration of approximately 5 x 10⁵ CFU/mL in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well plate with broth, typically ranging from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Controls: Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi), a negative (no compound) growth control, and a sterility control (no microbes).

  • Incubation: Incubate plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Data Acquisition: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth. This can be assessed visually or by measuring absorbance.

Data Presentation: Hypothetical MIC Data

Microbial StrainTypeMIC (µg/mL)
S. aureus ATCC 29213Gram-positive8
E. coli ATCC 25922Gram-negative32
C. albicans ATCC 90028Fungus>128
Antioxidant Capacity Screening

Rationale: Many quinoline derivatives exhibit antioxidant properties by scavenging free radicals, which is a desirable attribute for treating diseases associated with oxidative stress.[10] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to assess free radical scavenging activity.[10]

Experimental Protocol: DPPH Assay

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound (in methanol) to 100 µL of the DPPH solution.

  • Controls: Use ascorbic acid as a positive control and methanol as a blank.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the decrease in absorbance at 517 nm.

  • Analysis: Calculate the percentage of DPPH scavenging activity and determine the EC₅₀ (effective concentration to scavenge 50% of DPPH radicals).

Tier 2: Mechanistic Elucidation

If the compound shows promising activity in Tier 1 assays (e.g., IC₅₀ < 20 µM for cytotoxicity or MIC ≤ 16 µg/mL for antimicrobial activity), Tier 2 studies are initiated to explore the potential mechanism of action.

Anticancer Mechanism: Colony Formation Assay

Rationale: If the compound is cytotoxic, it is important to determine if it has cytostatic (inhibits proliferation) or cytotoxic (kills cells) effects at lower, sub-lethal concentrations. The colony formation assay measures the ability of a single cell to proliferate into a colony and is a rigorous test of long-term cell survival.[11]

Experimental Protocol: Colony Formation Assay

  • Cell Seeding: Seed cells (e.g., A549) at a very low density (e.g., 500 cells/well) in a 6-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with the test compound at concentrations around its IC₅₀ and below (e.g., 0.25x, 0.5x, 1x IC₅₀) for 24 hours.

  • Recovery: Replace the drug-containing medium with fresh medium and incubate for 10-14 days, allowing colonies to form.

  • Staining & Counting: Fix the colonies with methanol, stain with 0.5% crystal violet, and count the number of colonies (typically defined as >50 cells).

Antimicrobial Mechanism: DNA Gyrase Inhibition

Rationale: For compounds with antibacterial activity, especially those with a fluoroquinolone scaffold, the primary molecular target is often DNA gyrase.[8] A cell-free supercoiling inhibition assay can directly confirm this mechanism.

G cluster_0 Bacterial DNA Replication cluster_1 Site of Inhibition DNA_Gyrase DNA Gyrase (Topoisomerase II) Replication_Fork Replication Fork DNA_Gyrase->Replication_Fork allows progression of Topoisomerase_IV Topoisomerase IV Decatenated_DNA Separated Daughter DNA Topoisomerase_IV->Decatenated_DNA deconcatenates Positive_Supercoils Positive Supercoils (Torsional Stress) Replication_Fork->Positive_Supercoils causes Positive_Supercoils->DNA_Gyrase is relieved by Inhibitor 6-Fluoro-2-hydroxyquinoline- 4-carboxylic acid Inhibitor->DNA_Gyrase Binds & Inhibits Inhibitor->Topoisomerase_IV Binds & Inhibits

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV.

Experimental Protocol: DNA Gyrase Supercoiling Assay

  • Reaction Setup: In a microcentrifuge tube, combine relaxed plasmid DNA (substrate), purified E. coli DNA gyrase enzyme, and reaction buffer containing ATP.

  • Compound Addition: Add the test compound at various concentrations. Use Ciprofloxacin as a positive control.

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Analysis by Gel Electrophoresis: Stop the reaction and analyze the DNA topology by agarose gel electrophoresis. Relaxed plasmid DNA moves slower than supercoiled DNA.

  • Interpretation: Inhibition of the enzyme is observed as a dose-dependent decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control.

Tier 3: Preliminary In Vivo Assessment

Rationale: Promising candidates from in vitro studies must be evaluated for their safety in a living system. An acute toxicity study is a fundamental requirement to estimate the dose range for future efficacy studies and to identify potential target organs for toxicity.[12]

Experimental Protocol: Acute Toxicity Study (e.g., in Zebrafish Larvae)

  • Model System: Use 3-day post-fertilization (dpf) zebrafish larvae, a well-established model for high-throughput toxicity screening.

  • Exposure: Place larvae in a 24-well plate and expose them to a range of concentrations of the test compound for 24-48 hours.

  • Endpoint Assessment: Monitor for lethality (LC₅₀ determination) and record any morphological or behavioral abnormalities (e.g., edema, curved spine, reduced motility).

  • Data Analysis: Determine the maximum non-lethal concentration and identify any specific toxicological phenotypes.

Conclusion and Future Directions

This structured, multi-tiered approach provides a robust and efficient pathway for the initial biological characterization of 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid. The data generated from this screening cascade will establish a foundational understanding of the compound's bioactivity profile, identify the most promising therapeutic application—be it in oncology, infectious disease, or another area—and provide a clear, data-driven rationale for advancing the compound into lead optimization and more comprehensive preclinical development. A positive result in any of the primary screens warrants a deeper investigation into the specific molecular targets and pathways involved.

References

  • Vertex AI Search. (2026). Understanding the Applications of 6-Fluoro-4-hydroxyquinoline in Synthesis.
  • Benchchem. (n.d.). 6-Fluoroquinoline-2-carboxylic acid | 86324-51-8.
  • Biosynth. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid | 15733-89-8.
  • Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)
  • SRIRAMCHEM. (n.d.). 2-hydroxyquinoline-4-carboxylic acid.
  • Journal of Pharmaceutical Chemistry. (2022). #94 Design, synthesis and characterization of a series of 6-substituted-4-hydroxy-1-(2-substitutedthiazol-4-yl)quinolin-2(1H)-one derivatives and evaluation of their in-vitro anticancer and antibacterial activity.
  • ResearchGate. (2017).
  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
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  • Mechanisms in Medicine. (2011). Fluoroquinolones: Mechanisms of Action and Resistance.
  • ResearchGate. (2025).
  • MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
  • PubChem. (n.d.). 6-Fluoroquinoline-2-carboxylic acid.
  • MDPI. (n.d.). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines.
  • ResearchGate. (n.d.). Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening.
  • PubChem. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid.
  • PubChem. (n.d.). 6-Fluoro-2-methylquinoline-3-carboxylic acid.

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Role of 6-Fluoro-2-hydroxyquinoline-4-carboxylic Acid as a Pivotal Intermediate in Fluoroquinolone Synthesis

Abstract This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the strategic use of 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid in the synthesis of fluoroqui...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the strategic use of 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid in the synthesis of fluoroquinolone antibiotics. We will explore the chemical logic behind its use, detail the core synthetic transformations, and provide a validated, step-by-step protocol for its conversion into a key quinolone core structure. This guide emphasizes the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the synthetic pathway.

Introduction: The Strategic Importance of the Quinolone Core

Fluoroquinolones are a critically important class of broad-spectrum synthetic antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV. Their molecular architecture is centered around a 4-oxo-1,4-dihydroquinoline (quinolone) bicyclic core. The strategic introduction of a fluorine atom at the C-6 position significantly enhances the compound's antibacterial activity and cell penetration.

The synthesis of this core structure is a cornerstone of fluoroquinolone manufacturing. Among the various synthetic strategies, the utilization of pre-functionalized quinoline derivatives offers a robust and efficient route. 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid serves as a highly valuable and versatile intermediate in this context. Its structure already contains the essential C-6 fluorine substituent and the carboxylic acid handle at C-4, which is a precursor to the final ketone. The 2-hydroxy group (which exists in tautomeric equilibrium with the 2-oxo form) is a key feature that is transformed in subsequent synthetic steps.

This guide will focus on the conversion of this intermediate into a more advanced scaffold, 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a direct precursor to many modern fluoroquinolones like Ciprofloxacin.

The Synthetic Pathway: A Mechanistic Overview

The conversion of 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid to the advanced quinolone core involves two primary, high-yield transformations. Understanding the mechanism and the reason for each reagent is critical for successful synthesis and troubleshooting.

  • Chlorination & Decarboxylation: The first step involves the simultaneous conversion of the 2-hydroxy group to a 2-chloro group and the 4-carboxylic acid to an acid chloride, followed by decarboxylation. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Hydrolysis: The resulting 2,4-dichloro-6-fluoroquinoline is then selectively hydrolyzed under controlled conditions to yield the desired 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid precursor.

Workflow Diagram: From Intermediate to Core Structure

G cluster_0 Step 1: Chlorination & Decarboxylation cluster_1 Step 2: Selective Hydrolysis cluster_2 Final Assembly A 6-Fluoro-2-hydroxyquinoline- 4-carboxylic acid B Intermediate (Unstable) A->B  POCl₃ or SOCl₂  Reflux C 2,4-Dichloro-6-fluoroquinoline B->C Decarboxylation D 7-Chloro-6-fluoro-4-oxo-1,4-dihydro- quinoline-3-carboxylic acid Precursor C->D  Aqueous Acid (e.g., HCl)  Heat E Final Fluoroquinolone (e.g., Ciprofloxacin) D->E  Piperazine derivative  Nucleophilic Aromatic Substitution caption Figure 1. High-level synthetic workflow.

Figure 1. High-level synthetic workflow.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the conversion of the title compound into a versatile quinolone precursor.

Materials and Reagents
ReagentAcronymGradeSupplier ExampleNotes
6-Fluoro-2-hydroxyquinoline-4-carboxylic acid-≥98%Sigma-AldrichThe starting intermediate.
Phosphorus oxychloridePOCl₃Reagent grade, ≥99%MerckHighly corrosive and moisture-sensitive.
Toluene-Anhydrous, ≥99.8%Fisher ScientificUsed as a high-boiling point solvent.
Hydrochloric AcidHCl37% (concentrated)VWRUsed for hydrolysis.
Deionized WaterDI H₂OType I or II-
Sodium BicarbonateNaHCO₃ACS Reagent, ≥99.7%-For neutralization.
Ethyl AcetateEtOAcACS Grade-For extraction.
Protocol 1: Synthesis of 2,4-Dichloro-6-fluoroquinoline

Causality: This step utilizes a powerful chlorinating agent (POCl₃) to transform the hydroxyl and carboxylic acid groups. Phosphorus oxychloride is particularly effective as it acts as both a reagent and a solvent, and its byproducts (phosphoric acid and HCl) are easily removed. Toluene is added to raise the reflux temperature, ensuring the reaction goes to completion.

  • Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid (10.0 g, 47.8 mmol).

  • Reagent Addition: Under a gentle stream of nitrogen, carefully add phosphorus oxychloride (POCl₃, 50 mL, 538 mmol) to the flask at room temperature. The mixture will become a slurry.

  • Reaction: Slowly heat the reaction mixture to reflux (approx. 107-110 °C) using an oil bath. Maintain reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is fully consumed.

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will release HCl gas.

    • Once the ice has melted, neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the pH is ~7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2,4-dichloro-6-fluoroquinoline can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to yield a solid product.

Protocol 2: Hydrolysis to Quinolone Core

Causality: This step involves the selective hydrolysis of the 4-chloro group. The chloro group at the C-4 position is more reactive and susceptible to nucleophilic attack by water than the one at C-2. This differential reactivity is key to the success of the synthesis, yielding the 4-oxo functionality while retaining the 2-chloro group for subsequent reactions or transformations if needed (though in many modern syntheses this position is ultimately hydrogenated).

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the purified 2,4-dichloro-6-fluoroquinoline (5.0 g, 21.7 mmol) in a mixture of acetic acid (25 mL) and concentrated hydrochloric acid (5 mL).

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C) for 2-3 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature. A precipitate should form.

    • Pour the mixture into cold DI water (100 mL) to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold DI water (3 x 20 mL) and then with a small amount of cold ethanol.

  • Drying: Dry the resulting solid in a vacuum oven at 60-70 °C to a constant weight to yield the 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid precursor.

Data Summary and Expected Outcomes

The following table summarizes typical reaction parameters and expected yields for the described protocols. These values are representative and may vary based on the scale and purity of the reagents.

StepKey ReagentsTemperature (°C)Time (h)Typical Yield (%)
1. Chlorination/DecarboxylationPOCl₃107-1104-685-95
2. Selective HydrolysisHCl, Acetic Acid110-1202-390-98

Conclusion

6-Fluoro-2-hydroxyquinoline-4-carboxylic acid is a cornerstone intermediate in the modern synthesis of fluoroquinolone antibiotics. Its pre-installed fluorine atom and carboxylic acid handle provide a convergent and efficient entry point to the core bicyclic structure. The two-step conversion process—chlorination followed by selective hydrolysis—is a robust and high-yielding sequence that furnishes an advanced precursor ready for the final installation of the N-1 substituent and the C-7 side chain (e.g., piperazine). The protocols and mechanistic insights provided herein offer a solid foundation for research and development in this critical area of medicinal chemistry.

References

  • Source: Google Patents (US5227488A)
  • Source: Google Patents (EP0470650A2)
  • Title: A Review on Synthesis of Quinolone and Fluoroquinolone Source: ResearchGate URL: [Link]

Application

Application of 6-Fluoro-2-hydroxyquinoline-4-carboxylic Acid in Kinase Inhibitor Development: A Guide for Researchers

Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibition The quinoline ring system is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activitie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibition

The quinoline ring system is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities. Its rigid, planar structure provides an excellent framework for the spatial orientation of various functional groups, enabling precise interactions with biological targets. Within the vast landscape of drug discovery, quinoline derivatives have emerged as a particularly fruitful area of exploration for the development of kinase inhibitors. Kinases, a class of enzymes that catalyze the transfer of phosphate groups to specific substrates, play a pivotal role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.

This document provides a detailed guide for researchers on the application of a specific quinoline derivative, 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid , as a versatile starting material for the synthesis and development of potent kinase inhibitors, with a particular focus on the Pim-1 kinase.

The Strategic Advantage of 6-Fluoro-2-hydroxyquinoline-4-carboxylic Acid

The choice of 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid as a foundational building block is predicated on several key structural and chemical features:

  • The Quinoline Core: Provides a rigid scaffold amenable to functionalization at multiple positions.

  • The 6-Fluoro Substituent: The fluorine atom can enhance binding affinity through favorable interactions with the kinase active site and can improve metabolic stability and pharmacokinetic properties of the final compound.

  • The 2-Hydroxy Group: This group exists in tautomeric equilibrium with the corresponding quinolone form. It provides a crucial handle for chemical modification, allowing for the introduction of diverse substituents to probe the kinase active site. It can be converted to a more reactive leaving group (e.g., a chloro group) to facilitate cross-coupling reactions.

  • The 4-Carboxylic Acid Group: This functional group offers a convenient point for derivatization, most commonly through amide bond formation. This allows for the introduction of various side chains that can interact with solvent-exposed regions of the kinase or be tailored to modulate physicochemical properties such as solubility and cell permeability.

Targeting the Pim-1 Kinase: A Key Player in Oncogenesis

The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are frequently overexpressed in a wide range of human cancers, including prostate, breast, and hematological malignancies[1]. Pim-1 kinase plays a crucial role in cell survival, proliferation, and apoptosis resistance by phosphorylating a number of downstream targets, including the pro-apoptotic protein BAD[2][3][4]. Inhibition of Pim-1 kinase has therefore emerged as a promising therapeutic strategy for cancer treatment. Several quinoline-based compounds have shown potent inhibitory activity against Pim-1 kinase[3][5].

Pim-1 Kinase Signaling Pathway

The following diagram illustrates a simplified representation of the Pim-1 kinase signaling pathway and its role in promoting cell survival.

Pim1_Signaling Cytokines Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Pim1 Pim-1 Kinase JAK_STAT->Pim1 Upregulation BAD BAD Pim1->BAD Phosphorylation (inactivation) Cell_Survival Cell Survival Pim1->Cell_Survival Bcl_xL Bcl-xL BAD->Bcl_xL Inhibition Apoptosis Apoptosis Bcl_xL->Apoptosis Inhibition Inhibitor Quinoline-based Pim-1 Inhibitor Inhibitor->Pim1 Inhibition

Caption: Pim-1 Kinase Signaling Pathway in Cancer.

Synthetic Strategy: From Starting Material to Potent Inhibitor

Workflow for the Synthesis of a Quinoline-Based Pim-1 Inhibitor

Caption: Proposed Synthetic Workflow.

Experimental Protocols

PART 1: Synthesis of 6-Fluoro-2-(substituted-phenyl)-quinoline-4-carboxamide Derivatives

Protocol 1.1: Chlorination of 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid

  • Rationale: The conversion of the 2-hydroxy group to a 2-chloro group is a critical activation step. The chloro substituent serves as an excellent leaving group for subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling[6].

  • Procedure:

    • To a stirred suspension of 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq), add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • The precipitated solid is collected by filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum to yield 6-Fluoro-2-chloroquinoline-4-carboxylic acid.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 1.2: Suzuki-Miyaura Cross-Coupling

  • Rationale: The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. In this step, a substituted phenyl group is introduced at the 2-position of the quinoline core, a common feature in many potent kinase inhibitors[7][8].

  • Procedure:

    • In a reaction vessel, combine 6-Fluoro-2-chloroquinoline-4-carboxylic acid (1.0 eq), the desired (substituted-phenyl)boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base such as sodium carbonate (Na₂CO₃, 2.0-3.0 eq).

    • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

    • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Heat the mixture to 80-100 °C and stir for 6-12 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry. The crude product can be purified by column chromatography on silica gel.

Protocol 1.3: Amide Coupling

  • Rationale: The formation of an amide bond at the 4-carboxylic acid position allows for the introduction of a diverse range of functionalities. This is a common strategy to modulate the physicochemical properties and biological activity of kinase inhibitors[9][10].

  • Procedure:

    • Dissolve the 6-Fluoro-2-(substituted-phenyl)-quinoline-4-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as DMF or dichloromethane (DCM).

    • Add a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq), and stir for 15-20 minutes at room temperature to activate the carboxylic acid.

    • Add the desired primary or secondary amine (1.1 eq) and a base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • After completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the final inhibitor.

PART 2: Biological Evaluation of Synthesized Inhibitors

Protocol 2.1: In Vitro Pim-1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

  • Rationale: This biochemical assay directly measures the ability of the synthesized compounds to inhibit the enzymatic activity of Pim-1 kinase. The ADP-Glo™ assay is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction[11].

  • Procedure:

    • Prepare a reaction mixture containing Pim-1 kinase assay buffer, ATP, and a suitable Pim-1 substrate peptide (e.g., a peptide derived from the Bad protein).

    • Add the synthesized inhibitor at various concentrations (typically in a serial dilution) to the wells of a microplate. Include a positive control (a known Pim-1 inhibitor) and a negative control (DMSO vehicle).

    • Initiate the kinase reaction by adding recombinant Pim-1 kinase to each well.

    • Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Convert the produced ADP to ATP by adding the Kinase Detection Reagent.

    • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2.2: Cell-Based Assay for Pim-1 Kinase Activity (Western Blotting for Phospho-BAD)

  • Rationale: This assay assesses the ability of the synthesized inhibitors to engage and inhibit Pim-1 kinase within a cellular context. A key downstream substrate of Pim-1 is the pro-apoptotic protein BAD, which is inactivated upon phosphorylation at Ser112[2][3][4]. A reduction in phospho-BAD (Ser112) levels indicates cellular Pim-1 inhibition.

  • Procedure:

    • Culture a suitable cancer cell line known to overexpress Pim-1 (e.g., prostate cancer cell line PC-3 or leukemia cell line K562) in appropriate media.

    • Treat the cells with varying concentrations of the synthesized inhibitor for a defined period (e.g., 2-24 hours). Include a vehicle control (DMSO).

    • Lyse the cells and quantify the total protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phospho-BAD (Ser112) and total BAD.

    • Incubate with a suitable HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities and normalize the phospho-BAD signal to the total BAD signal to determine the extent of Pim-1 inhibition.

Protocol 2.3: Cell Proliferation Assay (MTT Assay)

  • Rationale: This assay evaluates the cytotoxic or cytostatic effects of the synthesized inhibitors on cancer cells, providing an indication of their potential as anticancer agents.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the synthesized inhibitor for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).

Data Presentation

The following table provides representative inhibitory activities of some reported quinoline-based Pim-1 kinase inhibitors to serve as a benchmark for newly synthesized compounds.

Compound IDQuinoline Substitution PatternPim-1 IC₅₀ (nM)Reference
1 2-(2,4-dihydroxystyryl)-8-hydroxy-quinoline-7-carboxylic acid150[12]
2 2-(3,5-dihydroxystyryl)-8-hydroxy-quinoline-7-carboxylic acid230[12]
3 2-(3-hydroxy-4-methoxystyryl)-8-hydroxy-quinoline-7-carboxylic acid470[12]
ETP-47453 Imidazo[1,2-b]pyridazine-quinoline hybrid6 (Pim-1), 230 (Pim-2), 7 (Pim-3)[13]

Conclusion and Future Directions

6-Fluoro-2-hydroxyquinoline-4-carboxylic acid represents a valuable and versatile starting material for the development of novel kinase inhibitors, particularly targeting the Pim-1 kinase. The synthetic strategies and biological evaluation protocols outlined in this guide provide a comprehensive framework for researchers in the field of drug discovery. The modular nature of the proposed synthesis allows for the generation of a library of diverse quinoline derivatives, enabling a thorough exploration of the structure-activity relationship and the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties. Future efforts should focus on the synthesis and evaluation of a focused library of compounds based on the presented scaffold to identify novel and potent Pim-1 inhibitors with the potential for further preclinical and clinical development as anticancer agents.

References

  • Duvelleroy, D., Perrio, C., Parisel, O., & Lasne, M. C. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(III) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry, 3(20), 3794–3804. [Link]

  • El-Miligy, M. M., Abdelaziz, M. E., Fahmy, S. M., Ali, M. M., & El-Sayed, M. A. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 216-234. [Link]

  • Holder, S., Zemskova, M., Zhang, C., Tabrizifard, S., Soman, K., & Kraft, A. S. (2007). Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Molecular Cancer Therapeutics, 6(1), 163-172. [Link]

  • Kadhim Mohammed, I., & Fadil Mousa, E. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

  • Pulle, J. S., D'Souza, C. I., & Redda, K. K. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01), 599-604. [Link]

  • Siddiqui, Z. N., & Khan, S. A. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(16), 4945. [Link]

  • Manley, P. W., Barys, L., & Cowan-Jacob, S. W. (2014). Quinolinone synthesis via amide coupling and enol condensation. Tetrahedron Letters, 55(30), 4133-4136. [Link]

  • Boosen, K. J. (1972). U.S. Patent No. 3,691,171. Washington, DC: U.S.
  • Lanigan, R. M., Karad, S. N., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4500-4510. [Link]

  • Mohssen, H. F., Ali, N. M., & Ali, H. A. (2018). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. International Journal of Chemical and Pharmaceutical Sciences, 9(3), 1-8. [Link]

  • Sliman, F., Blairvacq, M., Durieu, E., Guillaumet, G., & Akssira, M. (2010). Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 20(9), 2801-2805. [Link]

  • Macdonald, A., Campbell, D. G., Toth, R., McLauchlan, H., Hastie, C. J., & Arthur, J. S. C. (2006). Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL. BMC Cell Biology, 7(1), 1-13. [Link]

  • Ghattas, M. A., & Al-Taweel, A. M. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]

  • Reaction Biology. (n.d.). PIM1 Cellular Phosphorylation Assay Service. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • El-Miligy, M. M., Abdelaziz, M. E., Fahmy, S. M., Ali, M. M., & El-Sayed, M. A. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 216-234. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

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  • Mezghrani, A., et al. (2018). In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. Oncology Letters, 16(5), 6295-6302. [Link]

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Sources

Method

Application Note &amp; Protocols: Strategic Derivatization of 6-Fluoro-2-hydroxyquinoline-4-carboxylic Acid for the Development of Novel Antiviral Agents

Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, derivatives of quinoline-4-carboxylic acid have demonstrated a wide...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, derivatives of quinoline-4-carboxylic acid have demonstrated a wide spectrum of biological activities, including antimicrobial and antiviral properties.[1][3] This application note provides a comprehensive guide for researchers on the strategic derivatization of 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid, a promising starting scaffold for the discovery of new antiviral compounds. We present detailed protocols for key chemical modifications—esterification, amidation, and N-alkylation—and outline a robust workflow for subsequent antiviral screening and structure-activity relationship (SAR) analysis. The methodologies are designed to be self-validating, with explanations of the rationale behind experimental choices to empower researchers in drug discovery and development.

Introduction: The Rationale for Quinolone Derivatization

The emergence of drug-resistant viral strains and novel viral pathogens necessitates a continuous search for new antiviral therapeutics. Quinolone derivatives have long been recognized for their therapeutic potential.[2] While fluoroquinolones are primarily known as broad-spectrum antibiotics, their capacity to inhibit viral replication has also been documented, suggesting that the quinolone nucleus is a viable starting point for antiviral drug design.[4][5][6][7] The antiviral mechanisms can be diverse, with some quinolones interfering with viral entry or helicase activity, while others have been shown to inhibit HIV replication at the transcriptional level.[4][5]

The parent molecule, 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid, possesses several key features for chemical modification:

  • A Carboxylic Acid (C4-Position): This group is readily converted into esters, amides, and other functionalities, allowing for the exploration of a vast chemical space to modulate properties like cell permeability, target binding, and metabolic stability.

  • A Quinoline Nitrogen (N1-Position): The nitrogen atom can be alkylated to introduce substituents that can alter the molecule's steric and electronic profile.

  • A Hydroxyl Group (C2-Position): This group can exist in tautomeric equilibrium with its keto form (a quinolone) and offers another site for modification, such as etherification.[8]

  • A Fluorine Atom (C6-Position): The presence of fluorine can significantly enhance metabolic stability and binding affinity through favorable electronic interactions. The presence of electron-withdrawing substituents at the 6-position of the quinoline ring has been correlated with increased biological activity.[9]

This guide focuses on a systematic approach to derivatize this scaffold to generate a library of novel compounds for antiviral screening.

Overall Discovery Workflow

The process of developing novel antiviral agents from the 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid scaffold follows a logical, multi-stage progression. The workflow is designed to efficiently synthesize a diverse library of compounds, screen them for antiviral efficacy and cytotoxicity, and use the resulting data to inform the design of next-generation derivatives.

G cluster_0 Synthesis Phase cluster_1 Biological Evaluation Phase cluster_2 Analysis & Optimization Phase Start Starting Material: 6-Fluoro-2-hydroxyquinoline- 4-carboxylic acid Deriv Chemical Derivatization Start->Deriv Modification at C4, N1 positions Lib Compound Library (Esters, Amides, N-Alkyl Derivatives) Deriv->Lib Purification & Characterization HTS High-Throughput Antiviral Screening Lib->HTS Screening Cyto Cytotoxicity Assay (CC50 Determination) HTS->Cyto EC50 Efficacy Assay (EC50 Determination) HTS->EC50 SAR Structure-Activity Relationship (SAR) Analysis Cyto->SAR Data Input EC50->SAR Data Input Lead Lead Compound Identification & Optimization SAR->Lead Data-driven Design G cluster_ester Esterification cluster_amide Amidation cluster_nalkyl N-Alkylation Parent 6-Fluoro-2-hydroxyquinoline- 4-carboxylic acid Reagent_E Alcohol (R-OH) + Acid Catalyst or Coupling Agent Parent->Reagent_E Reagent_A Amine (R₂NH) + Coupling Agent (e.g., HATU, EDC) Parent->Reagent_A Reagent_N Alkyl Halide (R-X) + Base (e.g., K₂CO₃) Parent->Reagent_N Ester Ester Derivatives (R-O-C=O) Reagent_E->Ester Amide Amide Derivatives (R₂N-C=O) Reagent_A->Amide NAlkyl N-Alkyl Derivatives Reagent_N->NAlkyl G cluster_setup Assay Setup cluster_treatment Treatment & Infection cluster_incubation Incubation cluster_analysis Endpoint Analysis cluster_data Data Calculation Seed Seed Host Cells in 96-well Plates Incubate1 Incubate 24h (allow cells to adhere) Seed->Incubate1 Treat Treat Cells with Compound Dilutions Incubate1->Treat Infect Infect Cells with Virus (e.g., MOI = 0.01) Treat->Infect 1h pre-incubation Incubate2 Incubate 48-72h (allow for viral replication) Infect->Incubate2 CPE Measure Cytopathic Effect (CPE) or Cell Viability (e.g., MTT/MTS assay) Incubate2->CPE ViralLoad Quantify Viral Load (e.g., RT-qPCR, Plaque Assay) Incubate2->ViralLoad Calc Calculate CC50 & EC50 and Selectivity Index (SI) CPE->Calc ViralLoad->Calc

Sources

Application

Application Note: Strategies and Protocols for Amide Coupling of 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid

Introduction: The Significance of the Quinoline Scaffold The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The specific derivative, 6...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Quinoline Scaffold

The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The specific derivative, 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid, and its subsequent amides are of particular interest in drug discovery. The fluorine atom can enhance metabolic stability and binding affinity, while the 2-hydroxyquinoline (often existing as the 2-quinolone tautomer) and the C4-carboxamide moieties provide critical hydrogen bonding interactions with biological targets.[1]

The formation of the amide bond is one of the most frequently performed reactions in pharmaceutical development.[2][3] However, it is a kinetically slow condensation that necessitates the activation of the carboxylic acid.[2][4][5] This application note provides a detailed guide to the strategic considerations and practical protocols for the successful amide coupling of 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid, addressing the unique challenges posed by this heterocyclic substrate.

Core Principles and Strategic Considerations

The fundamental principle of amide coupling is the conversion of the carboxylic acid's hydroxyl group into a better leaving group, creating a highly reactive acyl intermediate that is readily attacked by the amine nucleophile.[6][7] For 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid, several factors demand careful consideration:

  • Substrate Reactivity: The quinoline ring system, compounded by the electron-withdrawing effect of the 6-fluoro substituent, renders the carboxyl group electron-deficient. This can make activation more challenging compared to simple aliphatic or benzoic acids.[3][8]

  • The 2-Hydroxy Group: This group primarily exists in its more stable tautomeric form, 2-quinolone. While this minimizes its potential to interfere as a competing nucleophile, its presence can influence the overall electronic properties and solubility of the molecule.

  • Solubility: Heterocyclic carboxylic acids often exhibit poor solubility in common organic solvents, which can impede reaction kinetics. Careful selection of the solvent system is crucial for a homogeneous and efficient reaction.

  • Choice of Coupling Reagent: The selection of the activating agent is the most critical decision. The ideal reagent should provide high yields, minimize side reactions, and, if applicable, preserve the stereochemical integrity of chiral amines.

Recommended Coupling Strategies & Protocols

Two primary strategies are recommended for this substrate, leveraging either a carbodiimide-based or a uronium salt-based approach. These methods are widely regarded for their efficiency and reliability with challenging substrates.

Strategy 1: EDC/HOBt Mediated Carbodiimide Coupling

This is a classic, robust, and cost-effective method. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide, which greatly simplifies purification, as the resulting urea byproduct is easily removed with an aqueous wash.[9][10] The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) is critical. HOBt intercepts the highly reactive O-acylisourea intermediate to form an HOBt-ester. This new intermediate is more stable, less prone to racemization, and reacts efficiently with the amine to form the desired amide.[9][11][12]

The reaction proceeds through the initial activation of the carboxylic acid by EDC, followed by the formation of a more stable active ester with HOBt, which is then displaced by the amine.[11]

EDC_Mechanism cluster_activation Activation RCOOH Quinoline-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_Acylisourea EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt Urea EDC Byproduct (Water Soluble) O_Acylisourea->Urea hydrolysis HOBt HOBt HOBt->HOBt_Ester Amide Amide Product HOBt_Ester->Amide + R'-NH2 Amine R'-NH2 Amine->Amide

Caption: EDC/HOBt coupling mechanism.

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid (1.0 eq.).

  • Solvation: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the acid (approx. 0.1 M concentration). Stir until a homogeneous solution is formed. Sonication may be required.

  • Addition of Reagents: To the stirred solution, add the desired amine (1.1 eq.), HOBt (1.2 eq.), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq.).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation: Add EDC·HCl (1.2 eq.) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure amide.

Strategy 2: HATU Mediated Uronium Salt Coupling

For more challenging couplings, including those with sterically hindered or electron-deficient amines, uronium salt reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are exceptionally effective.[3] HATU reacts faster and provides higher yields than many other coupling reagents, making it a preferred choice in modern medicinal chemistry.[9][12] The mechanism involves the formation of a highly reactive O-acylisouronium species, which is then converted to a 7-aza-HOBt (HOAt) active ester.[13]

The base deprotonates the carboxylic acid, which then attacks the electrophilic carbon of HATU. The resulting intermediate rearranges to form a highly reactive HOAt-ester, which is then attacked by the amine.[13]

HATU_Mechanism cluster_activation Activation RCOO Quinoline-COO⁻ (from acid + base) Active_Intermediate Acylisouronium Intermediate RCOO->Active_Intermediate HATU HATU HATU->Active_Intermediate HOAt_Ester HOAt Active Ester (Highly Reactive) Active_Intermediate->HOAt_Ester Rearrangement Amide Amide Product HOAt_Ester->Amide + R'-NH2 Byproduct Tetramethylurea Byproduct HOAt_Ester->Byproduct Amine R'-NH2 Amine->Amide

Caption: HATU coupling mechanism.

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid (1.0 eq.).

  • Solvation: Add anhydrous DMF or Dichloromethane (DCM) to dissolve the acid (approx. 0.1 M).

  • Addition of Base & Reagent: To the stirred solution, add DIPEA (3.0 eq.) followed by HATU (1.2 eq.). Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.

  • Amine Addition: Add the amine (1.1 eq.) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within a few hours.

  • Workup: Dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with 5% aqueous LiCl (to remove DMF if used), saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography or recrystallization.

Data Presentation: Comparative Overview of Protocols

ParameterProtocol 1: EDC/HOBtProtocol 2: HATU
Coupling Reagent EDC·HClHATU
Additive HOBtNone (HOAt generated in situ)
Stoichiometry (Acid:Amine:Reagent) 1 : 1.1 : 1.21 : 1.1 : 1.2
Base DIPEA or NMM (2.5-3.0 eq.)DIPEA (3.0-4.0 eq.)
Typical Solvent DMF, DCMDMF, DCM, Acetonitrile
Temperature 0 °C to Room TempRoom Temperature
Typical Reaction Time 12 - 24 hours2 - 6 hours
Pros Cost-effective, water-soluble byproduct simplifies workup.High efficiency, fast reaction times, effective for difficult substrates.
Cons Slower reaction times, may be less effective for hindered substrates.Higher cost, byproduct removal requires chromatography.

General Experimental Workflow

The overall process from starting materials to the final, characterized product follows a systematic workflow.

Workflow Start Starting Materials (Quinoline Acid, Amine, Reagents) Setup Reaction Setup (Inert Atmosphere, Anhydrous Solvent) Start->Setup Reaction Amide Coupling Reaction (Stirring at specified temp.) Setup->Reaction Monitor Reaction Monitoring (TLC, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup (Extraction & Washing) Monitor->Workup Complete Purify Purification (Column Chromatography / Recrystallization) Workup->Purify Analysis Characterization (NMR, MS, Purity Analysis) Purify->Analysis Product Pure Amide Product Analysis->Product

Caption: General workflow for amide coupling.

Conclusion

The successful amide coupling of 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid is readily achievable with careful selection of reagents and reaction conditions. For routine syntheses with primary or secondary amines, the EDC/HOBt protocol offers a reliable and economical solution. For more challenging substrates, electron-deficient amines, or when rapid reaction times are desired, the HATU protocol is the superior choice, consistently delivering high yields. In all cases, adherence to anhydrous conditions and diligent reaction monitoring are paramount to achieving optimal results.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12, 133-146.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • ResearchGate. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • National Center for Biotechnology Information. (n.d.). Challenges and Breakthroughs in Selective Amide Activation.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.
  • Ambeed. (2026). Understanding the Applications of 6-Fluoro-4-hydroxyquinoline in Synthesis.

Sources

Method

The Strategic Synthesis of DNA Gyrase Inhibitors from 6-Fluoroquinolone Scaffolds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: Targeting Bacterial Replication at its Core The relentless challenge of antimicrobial resistance necessitates the continuous development of no...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Bacterial Replication at its Core

The relentless challenge of antimicrobial resistance necessitates the continuous development of novel antibacterial agents. Among the most successful and clinically significant classes of antibiotics are the fluoroquinolones, which exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, repair, and recombination. DNA gyrase, a type II topoisomerase, is responsible for introducing negative supercoils into bacterial DNA, a process essential for relieving torsional stress during replication and transcription. Its inhibition leads to the cessation of these critical cellular processes and ultimately, bacterial cell death.

The core pharmacophore of these potent inhibitors is the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid moiety. The introduction of a fluorine atom at the C-6 position of this quinolone ring system was a pivotal discovery, dramatically enhancing the antibacterial spectrum and potency of this class of compounds.[1] This guide provides a detailed exploration of the synthesis of DNA gyrase inhibitors centered around the 6-fluoroquinolone scaffold, with a particular focus on the practical synthesis of key intermediates and the subsequent elaboration into clinically relevant analogues. While various quinoline derivatives exist, this document will primarily focus on the industrially relevant and versatile Gould-Jacobs reaction for the construction of the essential 6-fluoro-4-quinolone core.

The Cornerstone of Fluoroquinolone Synthesis: The Gould-Jacobs Reaction

A cornerstone in the synthesis of 4-quinolone derivatives is the Gould-Jacobs reaction, a robust and widely employed method that constructs the quinoline ring system from readily available anilines and malonic acid derivatives.[2] This reaction is particularly well-suited for the synthesis of the 6-fluoro-4-hydroxyquinoline-3-carboxylate core, a key precursor to a multitude of potent DNA gyrase inhibitors.

The reaction proceeds through two main stages:

  • Condensation: An aniline derivative, in this case, 4-fluoroaniline, is reacted with an alkoxymethylenemalonate, such as diethyl ethoxymethylenemalonate (DEEM). This step involves a nucleophilic attack of the aniline nitrogen on the electron-deficient double bond of the malonate derivative, followed by the elimination of ethanol to form an anilidomethylenemalonate intermediate.[2]

  • Thermal Cyclization: The intermediate is then subjected to high temperatures, typically in a high-boiling point solvent like diphenyl ether, to induce an intramolecular cyclization. This electrocyclization reaction forms the quinoline ring, yielding a 4-hydroxyquinoline-3-carboxylate ester.[3][4]

This foundational intermediate, ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate, is then poised for further modifications to introduce the desired substituents at the N-1 and C-7 positions, which are critical for tuning the antibacterial activity and pharmacokinetic properties of the final drug molecule.[1]

Synthetic Workflow and Protocols

The following section outlines a detailed, step-by-step protocol for the synthesis of a key fluoroquinolone intermediate, ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate, via the Gould-Jacobs reaction, and its subsequent conversion to the core nucleus, 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Synthesis_Workflow A 4-Fluoroaniline C Condensation A->C B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Diethyl 2-((4-fluoroanilino)methylene)malonate C->D Ethanol elimination E Thermal Cyclization (Gould-Jacobs) D->E High Temperature F Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate E->F Ring Closure G Hydrolysis F->G Base (e.g., NaOH) H 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid G->H Acidification

Caption: Synthetic workflow for the preparation of the 6-fluoro-4-quinolone core.

Protocol 1: Synthesis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate

This protocol details the synthesis of the key intermediate via the Gould-Jacobs reaction.[5]

Materials:

  • 4-Fluoroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether (solvent)

  • Ethanol

  • Nitrogen gas supply

  • Reaction flask equipped with a condenser and thermometer

  • Heating mantle

Procedure:

  • Condensation: In a round-bottom flask under a nitrogen atmosphere, combine 4-fluoroaniline (0.6 mol) and diethyl ethoxymethylenemalonate (0.6 mol).

  • Heat the mixture to approximately 140°C. The ethanol generated during the reaction will begin to distill off. Maintain this temperature for about one hour, or until the evolution of ethanol ceases.

  • Cyclization: To the resulting intermediate, add diphenyl ether as a high-boiling point solvent.

  • Increase the temperature of the reaction mixture to 240-260°C and maintain for 30 minutes to facilitate the thermal cyclization.

  • Cool the reaction mixture to room temperature. The product, ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate, will precipitate out of the solution.

  • Collect the solid product by filtration and wash with a suitable solvent, such as ethanol or hexane, to remove residual diphenyl ether.

  • The crude product can be further purified by recrystallization from a suitable solvent system if necessary.

Expert Insights: The high temperature required for the cyclization step is critical for overcoming the activation energy of the intramolecular reaction. The use of a high-boiling, inert solvent like diphenyl ether is essential to achieve and maintain this temperature safely. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to ensure the completion of both the condensation and cyclization steps.

Protocol 2: Hydrolysis to 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

This protocol describes the conversion of the ester intermediate to the core carboxylic acid.

Materials:

  • Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate

  • Sodium hydroxide (NaOH) solution (e.g., 10% w/v)

  • Hydrochloric acid (HCl) (concentrated or 6N)

  • Water

  • pH paper or pH meter

  • Beaker, magnetic stirrer, and stir bar

Procedure:

  • Suspend the ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux with stirring until the ester is completely hydrolyzed. The progress of the reaction can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the solution with hydrochloric acid to a pH of approximately 2-3. The carboxylic acid product will precipitate out of the solution.

  • Collect the solid product by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.

Expert Insights: The hydrolysis of the ester to the carboxylic acid is a crucial step as the 3-carboxyl group is essential for the DNA gyrase inhibitory activity of fluoroquinolones. Incomplete hydrolysis will result in a lower yield of the desired product. The acidification step should be performed carefully to avoid excessive heat generation.

The Role of 6-Fluoro-2-hydroxyquinoline-4-carboxylic Acid

While the Gould-Jacobs reaction starting from 4-fluoroaniline is the more common and industrially scalable route, it is valuable to consider the potential of other quinoline precursors, such as 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid. The 2-hydroxyquinoline (or its tautomeric form, 2-quinolone) structure presents a different synthetic challenge. The conversion of a 2-hydroxyquinoline to the desired 4-quinolone isomer is not a straightforward transformation and typically requires multi-step synthetic sequences.

Potential, though less conventional, strategies could involve ring-opening and re-closure reactions or complex functional group interconversions. These routes are often less efficient and may require harsh reaction conditions, making them less favorable for large-scale synthesis compared to the well-established Gould-Jacobs pathway.

Structure-Activity Relationship (SAR) and Biological Activity

The 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core is a scaffold upon which the potency and spectrum of activity of DNA gyrase inhibitors are built. The key positions for modification are N-1 and C-7.

  • N-1 Position: The substituent at the N-1 position significantly influences the potency of the inhibitor. Small alkyl groups, such as ethyl or cyclopropyl, are often optimal. The cyclopropyl group, as seen in ciprofloxacin, is particularly effective.[6]

  • C-7 Position: The substituent at the C-7 position plays a crucial role in determining the antibacterial spectrum and potency. Typically, a five- or six-membered nitrogen-containing heterocycle, such as a piperazine ring, is found in the most active fluoroquinolones.[7] This substituent is believed to interact with the DNA gyrase enzyme.

The following table summarizes the in vitro inhibitory activity (IC50) of several well-known fluoroquinolones against E. coli DNA gyrase, highlighting the impact of these structural modifications.

CompoundN-1 SubstituentC-7 SubstituentIC50 vs. E. coli DNA Gyrase (µM)
NorfloxacinEthylPiperazinyl18.2[8]
CiprofloxacinCyclopropylPiperazinyl0.39[9]
LevofloxacinMethyl (part of oxazine ring)N-methylpiperazinyl~2.5 µg/mL*

Note: IC50 values can vary depending on the specific assay conditions. The value for levofloxacin is reported in µg/mL and is approximately 6.9 µM.

SAR_Diagram cluster_0 Core Fluoroquinolone Scaffold cluster_1 N-1 Position cluster_2 C-7 Position Core Core N1_sub Influences Potency (e.g., Cyclopropyl > Ethyl) Core->N1_sub Key Modification Site C7_sub Impacts Antibacterial Spectrum (e.g., Piperazinyl) Core->C7_sub Key Modification Site

Caption: Key modification sites on the fluoroquinolone scaffold influencing biological activity.

Mechanism of Action: Trapping the DNA-Gyrase Complex

Fluoroquinolones do not bind to DNA or DNA gyrase in isolation. Instead, they bind to the transient, covalent complex formed between DNA and the gyrase enzyme during its catalytic cycle. This binding stabilizes the complex in which the DNA is cleaved, preventing the re-ligation of the DNA strands. This leads to an accumulation of double-strand breaks in the bacterial chromosome, which triggers a cascade of events, including the SOS response, and ultimately results in rapid, concentration-dependent bacterial cell death.

Mechanism_of_Action A DNA Gyrase binds to DNA B DNA Cleavage and Strand Passage A->B C Fluoroquinolone Binds to the DNA-Gyrase Complex B->C D Stabilized Cleavage Complex C->D E Inhibition of DNA Re-ligation D->E F Accumulation of Double-Strand Breaks E->F G Bacterial Cell Death F->G

Caption: Mechanism of action of fluoroquinolone DNA gyrase inhibitors.

Conclusion

The synthesis of DNA gyrase inhibitors based on the 6-fluoroquinolone scaffold remains a critical area of research in the fight against bacterial infections. The Gould-Jacobs reaction provides a reliable and efficient pathway to the key 6-fluoro-4-quinolone core, which can be further functionalized to generate a diverse range of potent antibacterial agents. Understanding the structure-activity relationships, particularly at the N-1 and C-7 positions, is paramount for the rational design of new and improved inhibitors. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to the discovery and development of the next generation of fluoroquinolone antibiotics.

References

  • PrepChem. Synthesis of ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate. Available from: [Link]

  • Wikipedia. Gould–Jacobs reaction. Available from: [Link]

  • Rameshkumar N, Ashokkumar M, Subramanian EH, Ilavarasan R, Sridhar SK. Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. Eur J Med Chem. 2003;38(11-12):1001-4.
  • Asahina Y, Iwatani W, Sota K, Nakao T, Yamazaki T, Inaba T. Synthesis and Antibacterial Activity of 1-(2-Fluorovinyl)-7-substituted-4-quinolone-3-carboxylic Acid Derivatives, Conformationally Restricted Analogues of Fleroxacin. J Med Chem. 2005;48(9):3194-209.
  • Chongqing Chemdad Co., Ltd. ethyl 6-fluoro-4-hydroxy-3-quinolinecarboxylate. Available from: [Link]

  • Singh R, Kumar A, Kumar P, Singh P. Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. J Heterocycl Chem. 2014;51(1):114-22.
  • Kowalski P, Rajnisz-Mateusiak A, Fijałek Z, Osińska M. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. 2020;25(1):163.
  • Kumar A, Kumar R, Kumar S, Singh R. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Adv. 2023;13(12):8036-65.
  • Povarov L, Povarova O, Granik V. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • Bautista-Hernández LA, Aparicio-Ozores G, Torres-Gómez H, et al. Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. Pharmaceuticals (Basel). 2023;16(8):1134.
  • Scott F, Flatman M, Rassam T, et al. Design, synthesis and evaluation of novel biphenyl-based allosteric inhibitors of bacterial DNA gyrase. RSC Med Chem. 2022;13(7):831-9.
  • Zhou C, Li Y, Zuo S, et al. DNA Gyrase as a Target for Quinolones. Biomedicines. 2023;11(2):371.
  • Chu DT, Fernandes PB. Structure-activity relationships of the fluoroquinolones. Antimicrob Agents Chemother. 1989;33(2):131-5.
  • Sriram D, Bende T, Yogeeswari P, Nagaraja V. Evaluation of anti mycobacterial and DNA gyrase inhibition of fluoroquinolone derivatives. Bioorg Med Chem Lett. 2006;16(11):2982-5.
  • Biotage. AN56 Gould Jacobs Quinoline forming reaction. Available from: [Link]

  • Vitorino GP, Manzo RH, Mazzieri MR. SAR Analysis of New Dual Targeting Fluoroquinolones. Implications of the Benzenesulfonyl Group. Curr Top Med Chem. 2017;17(10):1175-88.
  • Kumar A, Kumar R, Kumar S, Singh R. Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate.
  • Heisig P. The effect of moxifloxacin on its target topoisomerases from Escherichia coli and Staphylococcus aureus. J Antimicrob Chemother. 1999;43 Suppl B:31-7.
  • Hiasa H, Yousef DO. Target-Mediated Fluoroquinolone Resistance in Neisseria gonorrhoeae: Actions of Ciprofloxacin against Gyrase and Topoisomerase IV. ACS Infect Dis. 2019;5(6):948-57.
  • Kumar R, Idrees D, Sharma V, et al. Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research. 2020;2(2):1-6.

Sources

Application

Application Note: Functional Profiling of 6-Fluoro-2-hydroxyquinoline-4-carboxylic Acid Derivatives

Introduction & Scaffold Significance The compound 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid (also referred to as 6-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid) represents a privileged scaffold in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scaffold Significance

The compound 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid (also referred to as 6-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid) represents a privileged scaffold in medicinal chemistry. Its structural duality allows it to serve as a precursor for two distinct pharmacological classes:

  • Fluoroquinolone Antibiotics: The 6-fluoro-4-oxo-quinoline core is the pharmacophore responsible for DNA gyrase inhibition.

  • NMDA Receptor Antagonists: Structural similarity to Kynurenic Acid (an endogenous glutamate receptor antagonist) positions these derivatives as potential modulators of the NMDA receptor glycine site.

This guide provides high-fidelity protocols for evaluating derivatives of this scaffold. Unlike generic assay guides, we focus on the specific physicochemical liabilities of the quinoline core—specifically cation chelation and intrinsic fluorescence —which often yield false positives in standard high-throughput screens.

Pre-Assay Technical Profiling (Critical)

Before biological testing, the physicochemical behavior of the derivatives must be mapped. Quinolone-4-carboxylic acids are zwitterionic and often fluorescent.

Intrinsic Fluorescence Check

Rationale: Many quinoline derivatives exhibit strong fluorescence (excitation ~320-350 nm, emission ~400-450 nm). This overlaps with DAPI, Hoechst, and some FRET donors, potentially invalidating optical readouts.

Protocol:

  • Prepare a 10 µM solution of the derivative in Assay Buffer (PBS + 0.1% DMSO).

  • Perform a synchronous scan (Excitation 250–600 nm) on a spectrofluorometer.

  • Decision Gate: If emission overlaps with your assay's fluorophore (e.g., Fura-2 or Coumarin), switch to a luminescence-based readout (e.g., CellTiter-Glo) or a red-shifted fluorophore (e.g., Fluo-8).

Cation Chelation & Solubility

Rationale: The 4-keto-3-carboxylic acid moiety (or 2-hydroxy-4-carboxylic in this tautomer) chelates divalent cations (


, 

).
  • Impact: In biological buffers, this can lower free

    
     concentration, affecting receptor signaling, or cause compound precipitation as Calcium/Magnesium salts.
    
  • Action: All stock solutions should be prepared in 100% DMSO. Assay buffers must be supplemented with physiological cations after compound addition if precipitation is observed.

Protocol A: Antibacterial Susceptibility (MIC Determination)

Target: DNA Gyrase / Topoisomerase IV Method: Cation-Adjusted Broth Microdilution (CLSI Standards)

Experimental Logic

Standard Mueller-Hinton broth is insufficient for quinolone testing. The varying cation levels in standard broth affect the drug's ability to bridge with the DNA-enzyme complex. Cation-Adjusted Mueller-Hinton Broth (CAMHB) is mandatory to ensure reproducibility.

Materials
  • Organisms: E. coli (ATCC 25922) and S. aureus (ATCC 29213).

  • Media: CAMHB (

    
     20-25 mg/L; 
    
    
    
    10-12.5 mg/L).
  • Control: Ciprofloxacin (positive control).

  • Detection: Resazurin (Alamar Blue) for metabolic viability.

Step-by-Step Workflow
  • Inoculum Prep: Suspend bacterial colonies in saline to reach 0.5 McFarland turbidity (

    
     CFU/mL). Dilute 1:150 in CAMHB to reach 
    
    
    
    CFU/mL.
  • Compound Plate Prep:

    • Use a 96-well clear flat-bottom plate.

    • Add 50 µL of CAMHB to columns 2–12.

    • Add 100 µL of 2x drug stock (e.g., 128 µg/mL) to column 1.

    • Perform serial 2-fold dilution from column 1 to 10. Discard 50 µL from column 10.

    • Column 11: Growth Control (Bacteria + DMSO).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 50 µL of diluted bacterial suspension to wells 1–11. Final volume = 100 µL. Final bacterial conc =

    
     CFU/mL.
    
  • Incubation: 16–20 hours at 37°C (non-CO2).

  • Readout:

    • Visual: Look for turbidity pellets.

    • Quantitative: Add 10 µL of 0.01% Resazurin. Incubate 1 hour. Blue

      
       Pink indicates viable growth.
      
    • MIC Definition: The lowest concentration preventing the Blue-to-Pink shift.

Protocol B: NMDA Receptor Modulation (Glycine Site)

Target: NMDA Receptor (NR1/NR2B subunits) Method: Fluorescent Calcium Flux Assay (FLIPR/FlexStation)

Experimental Logic

6-Fluoro-2-hydroxyquinoline-4-carboxylic acid derivatives structurally mimic 7-Chlorokynurenic acid (7-CKA), a known glycine-site antagonist. To test for antagonism, we must stimulate the receptor with Glutamate and Glycine, then measure the inhibition of Calcium influx.

Critical Constraint: Because the scaffold is a glycine-site antagonist, the assay must use a sub-saturating concentration of Glycine (EC80). High glycine levels will outcompete the drug, leading to false negatives (Schild regression principle).

Materials
  • Cells: HEK-293 stably expressing NR1/NR2B subunits.

  • Dye: Fluo-4 AM (Calcium indicator).

  • Agonist Buffer:

    
    -free HBSS (Magnesium blocks the NMDA channel pore; it must be removed to allow 
    
    
    
    flux).
  • Stimulant: Glutamate (10 µM) + Glycine (3 µM - optimized for sensitivity).

Step-by-Step Workflow
  • Cell Seeding: Plate 50,000 cells/well in poly-D-lysine coated black-wall 96-well plates. Incubate 24h.

  • Dye Loading:

    • Remove media. Wash with

      
      -free HBSS.
      
    • Add 100 µL Fluo-4 AM (4 µM) + 0.02% Pluronic F-127.

    • Incubate 45 min at 37°C.

  • Compound Addition (Pre-incubation):

    • Remove dye solution. Add 150 µL of Assay Buffer (

      
      -free HBSS + 2 mM 
      
      
      
      ).
    • Add 20 µL of Test Compound (5x concentration).

    • Crucial Step: Incubate 15 min at Room Temp to allow equilibrium binding at the glycine site.

  • Stimulation & Measurement:

    • Place plate in reader (e.g., FlexStation).

    • Inject 30 µL of Agonist Mix (Glutamate/Glycine 6x).

    • Record Fluorescence (Ex 494 / Em 516) every 2 seconds for 120 seconds.

  • Data Analysis:

    • Calculate

      
       (Peak fluorescence minus baseline).
      
    • Plot % Inhibition vs. Log[Compound].

    • Verification: If IC50 shifts when Glycine concentration is increased, the compound is a competitive glycine antagonist.

Mechanistic & Workflow Visualization

Diagram 1: Dual Mechanism of Action

This diagram illustrates how the single scaffold targets both bacterial DNA replication and mammalian neurotransmission based on substituent modifications.

MOA_Pathway cluster_bact Antibacterial Pathway cluster_neuro Neurological Pathway Scaffold 6-Fluoro-2-hydroxyquinoline- 4-carboxylic acid Core Gyrase DNA Gyrase / Topo IV (Bacteria) Scaffold->Gyrase + C7-Piperazine (Fluoroquinolone mode) NMDA NMDA Receptor (Glycine Site) Scaffold->NMDA + Steric Bulk (Kynurenine mode) DNA_Complex Cleavable Complex Stabilization Gyrase->DNA_Complex Death Double-Strand Breaks (Bactericidal) DNA_Complex->Death Channel Ion Channel Modulation NMDA->Channel Antagonism Protection Reduced Excitotoxicity (Neuroprotection) Channel->Protection

Caption: Dual pharmacological pathways of the 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid scaffold.

Diagram 2: Experimental Decision Tree

A logic flow for screening derivatives to avoid false positives due to fluorescence or solubility.

Workflow Start New Derivative Synthesis Solubility Solubility Check (PBS, pH 7.4) Start->Solubility Fluorescence Intrinsic Fluorescence Scan (Ex 300-400nm) Solubility->Fluorescence Decision Does Emission Overlap with Assay Dye? Fluorescence->Decision Path_A Yes: Use Luminescence or Red-Shifted Dye Decision->Path_A Path_B No: Proceed with Standard Fluorometry Decision->Path_B Assay_Select Select Primary Screen Path_A->Assay_Select Path_B->Assay_Select MIC Antibacterial MIC (Cation-Adjusted MHB) Assay_Select->MIC NMDA NMDA Ca2+ Flux (Mg2+ Free Buffer) Assay_Select->NMDA

Caption: Screening workflow incorporating physicochemical checkpoints to ensure data integrity.

Data Summary & Interpretation

ParameterAntibacterial Assay (MIC)NMDA Functional Assay (FLIPR)
Primary Readout Visual Turbidity / Resazurin ColorFluorescence Units (RFU)
Key Variable Drug Concentration (µg/mL)Drug Concentration (µM)
Valid Range

µg/mL

Success Criteria MIC < 4 µg/mL (Potent)IC50 < 1 µM (Potent)
Common Artifact

Chelation (False Low MIC)
Fluorescence Quenching (False High Potency)
Control Compound Ciprofloxacin5,7-Dichlorokynurenic acid (5,7-DCKA)

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 44721404, 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. Retrieved October 26, 2023, from [Link]

  • Ilavarasan, R. (2019). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. ResearchGate. Retrieved October 26, 2023, from [Link]

  • Mishra, R. K., et al. (2000). 6-hydroxy derivative as new desfluoroquinolone (DFQ): synthesis and DNA-binding study. Nucleosides, Nucleotides & Nucleic Acids.[1] Retrieved October 26, 2023, from [Link]

  • Gook, H., et al. (2009). The novel NMDA receptor antagonist, 2-hydroxy-5-(2,3,5,6-tetrafluoro-4-trifluoromethyl-benzylamino)-benzoic acid, is a gating modifier.[2] Journal of Neurochemistry. Retrieved October 26, 2023, from [Link]

Sources

Method

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 6-Fluoro-2-hydroxyquinoline-4-carboxylic Acid Analogs

Introduction: The Quinoline Scaffold in Modern Drug Discovery The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a privileged scaffold in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a privileged scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[2] Among these, the quinoline-4-carboxylic acid core is of particular interest. The presence of the carboxylic acid at the 4-position is often crucial for the biological activity of these compounds.[3]

This technical guide focuses on the structure-activity relationship (SAR) of a specific subclass: 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid analogs. The introduction of a fluorine atom at the C-6 position is a common strategy in the design of quinolone antibacterials, as it can significantly enhance their potency. The 2-hydroxy substituent exists in tautomeric equilibrium with its 4-oxo form, a key feature for the interaction of many quinolones with their biological targets.

These application notes will provide a comprehensive overview of the synthesis of 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid analogs, detailed protocols for their biological evaluation, and an analysis of their structure-activity relationships, particularly in the context of their antimicrobial properties.

Synthetic Strategies for 6-Fluoro-2-hydroxyquinoline-4-carboxylic Acid Analogs

The synthesis of the 6-fluoro-2-hydroxyquinoline-4-carboxylic acid scaffold can be achieved through several established methods in heterocyclic chemistry. The choice of method often depends on the desired substitution pattern on the quinoline ring. Two of the most versatile and widely used methods are the Doebner and Pfitzinger reactions.

Protocol 1: Synthesis via the Doebner Reaction

The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[4] This one-pot synthesis is highly efficient for generating 2-substituted quinoline-4-carboxylic acids.

Reaction Principle: The reaction initiates with the formation of a Schiff base from the aniline and aldehyde. This is followed by the addition of the enolate of pyruvic acid to the imine. The resulting intermediate undergoes an intramolecular cyclization and subsequent dehydration and oxidation to form the aromatic quinoline ring.

Detailed Protocol for a Representative Analog (2-Aryl-6-fluoroquinoline-4-carboxylic acid):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoroaniline (10 mmol) and a substituted benzaldehyde (10 mmol) in ethanol (50 mL).

  • Addition of Pyruvic Acid: To the stirred solution, add pyruvic acid (12 mmol) dropwise.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Isolation of Product: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield the pure 2-aryl-6-fluoroquinoline-4-carboxylic acid.

Protocol 2: Synthesis via the Pfitzinger Reaction

The Pfitzinger reaction provides an alternative route to quinoline-4-carboxylic acids through the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.

Reaction Principle: The reaction begins with the base-catalyzed hydrolysis of the isatin to a keto-acid intermediate. This intermediate then condenses with the carbonyl compound to form an imine, which tautomerizes to an enamine. An intramolecular cyclization followed by dehydration yields the final quinoline-4-carboxylic acid.

Detailed Protocol for a Representative Analog (2-Alkyl-6-fluoro-2-hydroxyquinoline-4-carboxylic acid):

  • Reaction Setup: In a round-bottom flask, dissolve 5-fluoroisatin (10 mmol) in a 33% aqueous solution of potassium hydroxide (20 mL).

  • Addition of Carbonyl Compound: To this solution, add the desired ketone (e.g., acetone for a 2-methyl analog) (12 mmol).

  • Reflux: Heat the mixture to reflux and maintain for 24 hours with vigorous stirring.

  • Work-up: After cooling, pour the reaction mixture into ice-water (100 mL).

  • Precipitation: Acidify the solution with glacial acetic acid until a precipitate forms.

  • Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry. Recrystallization from ethanol or a similar solvent can be performed for further purification.

Structure-Activity Relationship (SAR) of 6-Fluoro-2-hydroxyquinoline-4-carboxylic Acid Analogs

The biological activity of 6-fluoro-2-hydroxyquinoline-4-carboxylic acid analogs can be significantly influenced by the nature and position of various substituents on the quinoline core. The following SAR insights are derived from studies on related fluoroquinolone compounds and provide a predictive framework for designing novel analogs with enhanced potency. A representative dataset for a series of 1-ethyl-6-fluoro-7-(substituted piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acids, which are structurally analogous to the topic compounds, is presented below to illustrate these principles.[5]

Key SAR Observations:
  • C2-Position: Modifications at the C2-position can modulate the steric and electronic properties of the molecule, influencing its binding to the target enzyme. Introduction of small alkyl or aryl groups can be explored.

  • C7-Position: The C7-position is a critical site for modification in many fluoroquinolones. The introduction of a piperazine ring or other nitrogen-containing heterocycles at this position has been shown to significantly enhance antibacterial activity.[5] The nature of the substituent on the distal nitrogen of the piperazine ring can further fine-tune the activity and pharmacokinetic properties.

  • N1-Position: Alkylation or arylation at the N1-position is a common strategy to improve the lipophilicity and cell penetration of the compounds. Small alkyl groups like ethyl or cyclopropyl are often favored.

  • C8-Position: Substitution at the C8-position with a fluorine or chlorine atom can also impact the activity, though often to a lesser extent than modifications at C7.

Data Presentation: Antimicrobial Activity of Representative Analogs

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a series of 1-ethyl-6-fluoro-7-(substituted piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid analogs against various bacterial strains.[5] This data serves as a practical example of how structural modifications impact antibacterial potency.

Compound IDR (Substituent at C7-piperazine)S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)K. pneumoniae (MIC, µg/mL)B. cereus (MIC, µg/mL)
1 -H>10012.512.550
2 -CH3506.256.2525
3 -C2H5253.123.1212.5
4 2,5-dioxo4.1112.4
Ciprofloxacin (Reference)0.50.060.1250.25

Interpretation: The data clearly indicates that substitution on the piperazine ring at the C7-position significantly influences the antibacterial activity. The unsubstituted analog (Compound 1) shows weak activity, while the introduction of alkyl groups (Compounds 2 and 3) enhances potency. Notably, the 2,5-dioxo substituted analog (Compound 4) exhibits the most potent activity in this series, highlighting the importance of this specific modification.

Experimental Protocols for Biological Evaluation

To establish a comprehensive SAR, the synthesized analogs must be subjected to a battery of biological assays. The following protocols describe standard methods for evaluating the antimicrobial activity and cytotoxicity of these compounds.

Protocol 3: DNA Gyrase Supercoiling Inhibition Assay

Many fluoroquinolones exert their antibacterial effect by inhibiting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.

Principle: This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by E. coli DNA gyrase. The different topological forms of DNA (relaxed, supercoiled) can be separated by agarose gel electrophoresis.

Workflow Diagram:

DNA_Gyrase_Assay cluster_reaction Incubation cluster_analysis Analysis Relaxed_DNA Relaxed Plasmid DNA Incubate Incubate at 37°C for 1 hour Relaxed_DNA->Incubate Gyrase E. coli DNA Gyrase Gyrase->Incubate ATP ATP Solution ATP->Incubate Buffer Assay Buffer Buffer->Incubate Compound Test Compound Compound->Incubate Stop_Rxn Stop Reaction (SDS/EDTA) Incubate->Stop_Rxn Gel Agarose Gel Electrophoresis Stop_Rxn->Gel Visualize Visualize DNA bands (Ethidium Bromide) Gel->Visualize

Caption: Workflow for the DNA Gyrase Supercoiling Inhibition Assay.

Detailed Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture (total volume of 20 µL) containing:

    • 35 mM Tris-HCl (pH 7.5)

    • 24 mM KCl

    • 4 mM MgCl2

    • 2 mM DTT

    • 1.8 mM Spermidine

    • 1 mM ATP

    • 6.5% (w/v) Glycerol

    • 0.1 mg/mL Albumin

    • 0.5 µg of relaxed pBR322 plasmid DNA

    • Desired concentration of the test compound (dissolved in DMSO, final DMSO concentration ≤1%)

  • Enzyme Addition: Add E. coli DNA gyrase (1 unit) to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding 4 µL of stop solution (3% SDS, 50 mM EDTA, 0.025% bromophenol blue, and 50% glycerol).

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TAE buffer. Run the gel at 80V for 2-3 hours.

  • Visualization: Stain the gel with ethidium bromide (0.5 µg/mL) for 30 minutes and destain in water for 30 minutes. Visualize the DNA bands under UV light. A decrease in the supercoiled DNA band and an increase in the relaxed DNA band indicate inhibition of DNA gyrase.

Protocol 4: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Principle: The broth microdilution method involves preparing two-fold serial dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension.

Workflow Diagram:

MIC_Assay cluster_prep Plate Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_reading Result Reading Serial_Dilution Serial Dilution of Test Compound Inoculation Inoculate with Bacterial Suspension Serial_Dilution->Inoculation Incubate Incubate at 37°C for 18-24 hours Inoculation->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Detailed Protocol:

  • Preparation of Compound Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compounds in Mueller-Hinton Broth (MHB). The final volume in each well should be 100 µL.

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate.

  • Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Protocol 5: Cytotoxicity Assessment (MTT Assay)

It is essential to evaluate the toxicity of the compounds against mammalian cells to determine their therapeutic index. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Workflow Diagram:

MTT_Assay Seed_Cells Seed Mammalian Cells in 96-well plate Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compound Add Test Compound (various concentrations) Incubate_24h->Add_Compound Incubate_48h Incubate for 48 hours Add_Compound->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Measure_Absorbance

Caption: Workflow for the MTT Cytotoxicity Assay.

Detailed Protocol:

  • Cell Seeding: Seed a mammalian cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for another 48 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can then be determined.[4]

Conclusion and Future Directions

The 6-fluoro-2-hydroxyquinoline-4-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents, particularly antimicrobials. A systematic approach to SAR, employing efficient synthetic strategies and robust biological evaluation protocols as outlined in this guide, is crucial for optimizing the potency and selectivity of these compounds. Future work should focus on expanding the diversity of substituents at the C2, C7, and N1 positions and exploring their potential against a broader range of microbial pathogens, including drug-resistant strains. Furthermore, investigating their mechanism of action beyond DNA gyrase inhibition could unveil novel therapeutic opportunities.

References

  • [Reference 1 - General information on quinoline deriv
  • [Reference 2 - Inform
  • [Reference 3 - Inform
  • [Reference 4 - Specific SAR d
  • [Reference 5 - DNA gyrase assay protocol source]
  • [Reference 6 - MIC determin
  • [Reference 7 - MTT assay protocol source]
  • [Reference 8 - Additional relevant scientific liter
  • [Reference 9 - Additional relevant scientific liter
  • Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • [Reference 11 - Additional relevant scientific liter
  • [Reference 13 - Additional relevant scientific liter
  • Yuan, T., et al. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 22(12), 2145. [Link]

  • [Reference 15 - Additional relevant scientific liter
  • [Reference 16 - Additional relevant scientific liter
  • El-Faham, A., et al. (2017). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Journal of the Association of Arab Universities for Basic and Applied Sciences, 24, 1-8. [Link]

  • Rameshkumar, N., et al. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-1004. [Link]

  • [Reference 19 - Additional relevant scientific liter
  • [Reference 20 - Additional relevant scientific liter
  • [Reference 21 - Additional relevant scientific liter
  • [Reference 22 - Additional relevant scientific liter
  • [Reference 23 - Additional relevant scientific liter
  • [Reference 24 - Additional relevant scientific liter
  • [Reference 25 - Additional relevant scientific liter
  • [Reference 26 - Additional relevant scientific liter
  • [Reference 27 - Additional relevant scientific liter
  • [Reference 29 - Additional relevant scientific liter
  • [Reference 30 - Additional relevant scientific liter
  • [Reference 31 - Additional relevant scientific liter
  • [Reference 32 - Additional relevant scientific liter
  • [Reference 33 - Additional relevant scientific liter
  • [Reference 34 - Additional relevant scientific liter

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid. As a critical intermediate in the development of...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid. As a critical intermediate in the development of various pharmaceuticals, optimizing its synthesis for both yield and purity is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.

Introduction: The Synthetic Pathway

The most prevalent and reliable method for synthesizing 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid is a multi-step process based on the Gould-Jacobs reaction.[1][2] This pathway can be conceptually broken down into three primary stages:

  • Condensation: The initial step involves the reaction of 4-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM) to form the intermediate, diethyl-(4-fluoroanilino)methylenemalonate.

  • Thermal Cyclization: This is often the most challenging and yield-determining step. The intermediate undergoes a high-temperature intramolecular cyclization to form ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate.

  • Hydrolysis: The final step is the saponification of the ester to the desired 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid.

This guide will systematically address potential issues and optimization strategies for each of these critical stages.

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis A 4-Fluoroaniline C Diethyl-(4-fluoroanilino)methylenemalonate A->C Heat (e.g., 140°C) [1] B Diethyl Ethoxymethylenemalonate (DEEM) B->C Heat (e.g., 140°C) [1] D Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate C->D High Temp (e.g., 250°C) in high-boiling solvent [1] E 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid D->E Base (e.g., NaOH), then acid workup [4]

Figure 1: General workflow for the synthesis of 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid.

Troubleshooting Guide

This section is formatted as a series of common problems encountered during the synthesis, followed by their potential causes and actionable solutions.

Problem 1: Low Yield of Diethyl-(4-fluoroanilino)methylenemalonate (Condensation Step)

Question: My initial condensation reaction between 4-fluoroaniline and DEEM is resulting in a low yield of the desired intermediate. What could be the issue?

Answer:

A low yield in the initial condensation step is often related to incomplete reaction or side reactions. Here are the primary causes and how to address them:

  • Insufficient Reaction Time or Temperature: The condensation reaction, while generally straightforward, requires adequate thermal energy to proceed to completion.

    • Solution: Ensure the reaction mixture is heated to at least 140°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed. An extended reaction time of 1-2 hours at this temperature is typically sufficient.[3]

  • Moisture in the Reaction: The presence of water can lead to the hydrolysis of diethyl ethoxymethylenemalonate, reducing the amount of reactant available for the condensation.

    • Solution: Use anhydrous reagents and solvents. While the reaction can be run neat, if a solvent is used, ensure it is properly dried. Running the reaction under an inert atmosphere (e.g., nitrogen) can also help to exclude atmospheric moisture.

  • Improper Stoichiometry: An incorrect ratio of reactants can lead to one being the limiting reagent, thus capping the theoretical yield.

    • Solution: Use a slight excess (e.g., 1.05 to 1.1 equivalents) of diethyl ethoxymethylenemalonate to ensure the complete conversion of the more valuable 4-fluoroaniline.

Problem 2: Poor Yield and/or Incomplete Reaction During Thermal Cyclization

Question: The thermal cyclization of my anilinomethylenemalonate intermediate is giving a very low yield of the desired ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate. How can I improve this?

Answer:

This is the most common and critical challenge in the Gould-Jacobs synthesis. The high activation energy required for the 6-electron cyclization is a significant hurdle.[1]

  • Insufficient Cyclization Temperature: This is the most frequent cause of low yields. The reaction requires a substantial amount of thermal energy to overcome the aromaticity of the aniline ring and facilitate ring closure.

    • Solution 1 (Conventional Heating): Employ a high-boiling point, inert solvent to achieve the necessary temperature. Diphenyl ether (boiling point ~258°C) or Dowtherm A are commonly used.[4] Heating the reaction mixture to around 250°C for at least one hour is a good starting point.[3]

    • Solution 2 (Microwave Irradiation): Microwave-assisted synthesis can dramatically improve yields and reduce reaction times.[5] The efficient and rapid heating provided by microwaves can often overcome the high activation energy barrier more effectively than conventional heating.

Heating MethodTypical Temperature (°C)Typical Reaction TimeReported Yields
Conventional (in Diphenyl Ether)~2501-2 hoursModerate to Good
Microwave250 - 3005-20 minutesGood to Excellent[5]
  • Product Degradation: While high temperatures are necessary, prolonged heating can lead to the degradation of the product and the formation of tarry byproducts.

    • Solution: Optimize the reaction time at the chosen temperature. Monitor the reaction by TLC to determine the point at which product formation plateaus and degradation begins. For microwave synthesis, a time-temperature optimization study is highly recommended.[6]

Cyclization_Troubleshooting Start Low Cyclization Yield Q1 Is the reaction temperature high enough? Start->Q1 Sol1 Increase temperature. Use high-boiling solvent (e.g., Diphenyl Ether) [5] Q1->Sol1 No Q2 Is reaction time optimized? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Monitor by TLC. Shorten time to minimize degradation. [2] Q2->Sol2 No Consider_MW Consider Microwave Synthesis for rapid heating and improved yield. [9] Q2->Consider_MW Yes A2_Yes Yes A2_No No

Sources

Optimization

Technical Support Center: Purification of 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid

Welcome to the technical support guide for 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of pur...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this valuable synthetic intermediate. The inherent physicochemical properties of this molecule, such as its tautomeric nature and poor solubility, often present significant challenges. This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid that influence its purification?

A1: Understanding the molecule's structure is key. It exists in tautomeric equilibrium between the hydroxyquinoline and the more stable quinolone form (6-Fluoro-1,2-dihydro-2-oxoquinoline-4-carboxylic acid). This, combined with its acidic carboxylic group and the weakly basic quinoline nitrogen, results in a zwitterionic character at neutral pH. These features lead to strong intermolecular hydrogen bonding, causing low solubility in many common organic solvents and a high melting point.

PropertyValue / DescriptionSource
Molecular Formula C₁₀H₆FNO₃Inferred
Molecular Weight 207.16 g/mol Inferred
Appearance Typically an off-white to yellow or light orange solid.[1][1]
Tautomerism Exists as an equilibrium between the 2-hydroxy and 2-oxo forms. The 2-oxo (quinolone) form generally predominates in the solid state and in most solvents.General Chemistry Principle
Solubility Generally insoluble in water and non-polar organic solvents. Sparingly soluble in polar organic solvents like ethanol and methanol. Soluble in strong acids and bases, and polar aprotic solvents like DMSO and DMF.Inferred from related structures[2][3]
Q2: What are the most common impurities I should expect from its synthesis?

A2: Impurities are almost always a direct consequence of the synthetic route employed. For quinoline-4-carboxylic acids, methods like the Doebner reaction (aniline + aldehyde + pyruvic acid) or Pfitzinger synthesis (isatin + carbonyl compound) are common.[4][5][6]

Common Impurities Include:

  • Unreacted Starting Materials: Such as the corresponding substituted aniline, aldehyde, or isatin derivative.

  • Side-Reaction Products: Decarboxylation of the product under harsh thermal or acidic conditions, leading to 6-Fluoro-2-hydroxyquinoline.

  • Isomeric Byproducts: Depending on the specificity of the cyclization reaction, other positional isomers might form in small quantities.

  • Oxidation Products: Anilines and other intermediates can be prone to oxidation, leading to highly colored impurities that can be difficult to remove.

Q3: Which analytical techniques are recommended for purity assessment?

A3: A multi-technique approach is always best for an authoritative purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase consisting of an acidified water/methanol or water/acetonitrile gradient is a good starting point.[7][8] UV detection around 278-280 nm is typically effective for the quinoline core.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are essential for structural confirmation and identifying organic impurities. The absence of signals corresponding to starting materials is a key indicator of purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify unknown impurity peaks from an LC-MS analysis.

  • Neutralization Titration: A titration with a standardized base can determine the assay value, providing a measure of the carboxylic acid content.[2]

Troubleshooting Guide: Common Purification Challenges

Problem 1: My product crashed out of solution as an oil or an intractable solid, and it has very poor solubility for recrystallization.
  • Probable Cause: This is the most common issue and stems from the molecule's zwitterionic character and strong intermolecular hydrogen bonding. Standard recrystallization solvents often fail because the compound is either completely insoluble or soluble only at very high temperatures, leading to poor recovery or "oiling out."

  • Solution: pH-Mediated Dissolution and Precipitation This is the most robust method for this class of compounds. It leverages the acidic and basic functional groups to control solubility.[9]

    Step-by-Step Protocol:

    • Dissolution: Suspend the crude product in a minimal amount of deionized water. Add a 1M aqueous solution of a base (e.g., NaOH or K₂CO₃) dropwise while stirring until the solid completely dissolves. The goal is to form the highly water-soluble carboxylate salt.

    • Filtration (Optional but Recommended): If the solution contains insoluble particulate matter (e.g., inorganic salts, non-acidic organic impurities), filter the basic solution through a celite pad or fine filter paper.

    • Charcoal Treatment (for color): If the solution is highly colored, add a small amount of activated charcoal (approx. 1-2% w/w), stir for 15-30 minutes at room temperature, and then filter to remove the charcoal.

    • Precipitation: Cool the basic solution in an ice bath. Slowly add a 1M aqueous acid (e.g., HCl or acetic acid) dropwise with vigorous stirring. The 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid will precipitate out as the pH drops to its isoelectric point (typically pH 1-4).[2]

    • Isolation: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.

    • Washing: Wash the filter cake thoroughly with cold deionized water to remove salts, followed by a small amount of a cold organic solvent like ethanol or acetone to aid in drying.

    • Drying: Dry the purified product under vacuum at an elevated temperature (e.g., 60-80°C) to remove water and residual solvents.

  • Causality Explained: By converting the carboxylic acid to its salt, you break the strong intermolecular hydrogen bonds and leverage the high polarity of the salt for dissolution in water. Insoluble impurities are left behind. Re-acidification reverses this process, precipitating the pure, neutral compound while water-soluble impurities remain in the filtrate.

    G A Crude Product (Low Solubility) B Add Aqueous Base (e.g., NaOH) A->B C Soluble Carboxylate Salt in Aqueous Solution B->C D Filter Insoluble Impurities C->D Optional E Add Aqueous Acid (e.g., HCl) C->E D->E F Precipitated Pure Product (High Purity) E->F G Soluble Impurities Remain in Filtrate E->G

    Caption: Workflow for purification via pH-mediated dissolution and precipitation.

Problem 2: After purification, my product is still colored (yellow/brown).
  • Probable Cause: The presence of persistent, conjugated chromophoric impurities, often arising from oxidation of aniline-based starting materials. These impurities may be present in very small amounts but have high extinction coefficients.

  • Solution 1: Recrystallization from Glacial Acetic Acid or Ethanol For less polar impurities, a traditional recrystallization may be effective. Glacial acetic acid is often an excellent solvent for quinoline carboxylic acids.[2][10]

    Step-by-Step Protocol:

    • Place the colored product in a flask.

    • Add the minimum amount of hot glacial acetic acid or ethanol required to fully dissolve the solid.

    • If the color persists in the hot solution, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.

    • Filter the hot solution through a pre-heated funnel containing fluted filter paper to remove the charcoal and any insoluble matter.

    • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Solution 2: Combine with pH-Mediated Purification As described in Problem 1 , incorporating a charcoal treatment step after dissolving the compound in base is highly effective for removing colored impurities before the final acid precipitation.

  • Causality Explained: Activated charcoal has a high surface area with a network of pores that readily adsorb large, flat, conjugated molecules (like many colored impurities) through van der Waals forces, effectively removing them from the solution.

Problem 3: HPLC analysis shows a major product peak but also several small impurity peaks.
  • Probable Cause: The impurities have very similar polarity and structural characteristics to the main compound, making them difficult to remove by simple precipitation or recrystallization. This is common with isomeric or degradation byproducts.

  • Solution: Chromatographic Purification When high-purity material (>99.5%) is required, column chromatography may be necessary, though it can be challenging due to the compound's low solubility.

    Step-by-Step Protocol (Normal Phase Silica Gel):

    • Solubility Check: First, ensure your compound has some solubility in a moderately polar solvent system that is compatible with silica gel (e.g., Dichloromethane/Methanol, Ethyl Acetate/Methanol). The addition of a small amount of acetic or formic acid to the mobile phase can improve peak shape and solubility by suppressing the deprotonation of the carboxylic acid.

    • Adsorption: Dissolve the crude material in a minimal amount of the chosen solvent system or in a stronger solvent like DMF. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to dryness. This creates a dry-loaded sample.

    • Packing: Pack a silica gel column with your chosen mobile phase (e.g., start with 98:2 DCM:MeOH + 0.1% Acetic Acid).

    • Loading & Elution: Carefully add the dry-loaded sample to the top of the column. Elute the column with the mobile phase, gradually increasing the polarity (e.g., increasing the percentage of methanol) to release the compounds.

    • Collection & Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

    • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

  • Causality Explained: Silica gel chromatography separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase. By carefully selecting the mobile phase, you can create conditions where the impurities and the product travel through the column at different rates, allowing for their separation.

    G cluster_0 Purity Assessment cluster_1 Purification Strategy A Crude Product B HPLC / NMR Analysis A->B C Purity < 95%? Colored? B->C D pH-Mediated Precipitation (with Charcoal) C->D Yes E Recrystallization (e.g., Acetic Acid) C->E No (Minor Impurities) G Assess Purity Again D->G E->G F Column Chromatography H Pure Product (>98%) F->H G->F Impurities Persist G->H Purity OK

    Caption: Decision tree for selecting a purification strategy.

References

  • Purification of Carboxylic Acids by Complexation with Selective Solvents.
  • Preparation of 4-hydroxyquinoline compounds.
  • Purification of (S)
  • Process for making 2-hydroxyquinoline-4-carboxylic acids.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • 6-Fluoroquinoline-2-carboxylic acid | 86324-51-8. Benchchem.
  • Photolytic degradation of fluoroquinolone carboxylic acids in aqueous solution. ProQuest.
  • Process for making 2-hydroxyquinoline-4-carboxylic acids.
  • 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. PubChem.
  • 2-Hydroxyquinoline-4-carboxylic acid. Anshul Specialty Molecules.
  • Automated Liquid–Liquid Microextraction of Fluoroquinolones for Their Subsequent Chromatographic Determin
  • The preparation method of quinoline carboxylic acid derivative.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry (2023).
  • Chromatographic Separation of Fluoroquinolone Drugs and Drug Degradation Profile Monitoring through Quality-by-Design Concept. PubMed (2021).
  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.
  • General fluoroquinolone (FQ) structure.
  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A (2025).
  • 6-Hydroxyquinoline-4-carboxylic acid. PubChem.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series (2024).
  • Confirmation of Fluoroquinolone Antibiotics by HPLC Ion Trap Mass Spectrometry.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • Purification of aromatic polycarboxylic acids by recrystallization.
  • 2-Hydroxyquinoline-4-carboxylic Acid | 15733-89-8. Tokyo Chemical Industry (India) Pvt. Ltd.

Sources

Troubleshooting

"scale-up considerations for 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid production"

Welcome to the technical support center for the synthesis and scale-up of 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested insights into the common challenges and critical parameters of this synthesis, moving beyond simple protocols to explain the underlying chemical principles.

Overview of the Core Synthesis Pathway

The most reliable and commonly employed method for synthesizing the quinoline core of this molecule is the Gould-Jacobs reaction .[1][2] This multi-step process begins with the condensation of a substituted aniline with a malonic ester derivative, followed by a high-temperature thermal cyclization to form the quinoline ring system. The final step involves the hydrolysis of the resulting ester to yield the target carboxylic acid.[1]

Understanding this pathway is critical for effective troubleshooting and successful scale-up.

Synthesis_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification A 4-Fluoroaniline C Anilidomethylenemalonate Intermediate A->C Nucleophilic attack B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Ethyl 6-Fluoro-2-hydroxyquinoline- 4-carboxylate C->D High Temp (>250°C) 6π-electrocyclization E 6-Fluoro-2-hydroxyquinoline- 4-carboxylic Acid D->E Basic or Acidic Hydrolysis

Caption: The Gould-Jacobs reaction pathway for 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid.

Troubleshooting and FAQs

This section addresses specific issues that may arise during synthesis and scale-up, structured in a question-and-answer format.

Part 1: The Condensation Reaction

Question 1: My initial condensation of 4-fluoroaniline and diethyl ethoxymethylenemalonate (DEEM) is slow or incomplete. What are the likely causes?

Answer: The primary causes are often related to reagent purity, reaction temperature, or the presence of moisture.

  • Expert Explanation: This first step is a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of DEEM, followed by the elimination of ethanol.[2] The nucleophilicity of the aniline is paramount.

    • Reagent Quality: Ensure the 4-fluoroaniline is free from acidic impurities (e.g., hydrochloride salts) that would protonate the amine, rendering it non-nucleophilic. Use freshly opened or distilled DEEM, as it can hydrolyze over time.

    • Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., to 60-80°C in a solvent like ethanol) can significantly increase the rate without promoting side reactions.[3] For solvent-free conditions, microwave irradiation has been shown to be effective, reducing reaction times dramatically.[3][4]

    • Moisture: Water can react with DEEM. While not always catastrophic at this stage, it is best practice to run the reaction under dry conditions.

Question 2: I am observing multiple spots on my TLC plate after the condensation step. What are these byproducts?

Answer: You are likely seeing unreacted starting materials, the desired intermediate, and potentially a bis-addition product where a second molecule of aniline has reacted.

  • Expert Explanation: The stoichiometry is critical. A common and effective strategy is to use a slight excess of DEEM (e.g., 1.1 to 1.5 equivalents) to ensure the complete consumption of the more valuable aniline. However, a large excess of aniline should be avoided as it can lead to side products. Your TLC should ideally show the disappearance of the aniline spot and the appearance of a new, single spot for the anilidomethylenemalonate intermediate.

Part 2: The Thermal Cyclization

Question 3: The yield of my cyclization step is very low, and I am recovering mostly the uncyclized intermediate. How can I improve this?

Answer: This is almost always an issue of insufficient temperature. The thermal electrocyclization step has a high activation energy barrier.[2]

  • Expert Explanation: The intramolecular 6-electron cyclization typically requires temperatures in excess of 250°C.[2] This is often achieved by heating the intermediate in a high-boiling point solvent or, more commonly, by heating the neat intermediate.

    • Heat Transfer on Scale-Up: This is a major scale-up challenge. In a small flask, heating to 250°C is straightforward. In a large reactor, ensuring uniform heat distribution without localized charring is difficult. The use of a high-boiling point, inert solvent like Dowtherm™ A or diphenyl ether is the standard industrial solution.[5] These solvents act as a heat transfer medium, allowing for efficient and even heating of the reaction mass.[5]

    • Reaction Monitoring: At scale, it's crucial to monitor the reaction's progress (e.g., via in-process HPLC) to determine the optimal heating time. Prolonged heating at such high temperatures can lead to decomposition and decarboxylation.[6]

Question 4: My product from the cyclization is a dark, tarry solid. What is causing this decomposition?

Answer: This indicates thermal decomposition, which can be caused by excessive temperatures, prolonged reaction times, or the presence of impurities that catalyze degradation.

  • Expert Explanation: At temperatures above 250-260°C, organic molecules, especially those with multiple functional groups, can begin to decompose.

    • Temperature Control: Precise temperature control is vital. Overshooting the target temperature, even for a short period, can initiate runaway decomposition. Ensure your temperature probe is accurately placed within the reaction mixture, not just measuring the heating mantle or oil bath temperature.

    • Atmosphere: Conducting the high-temperature cyclization under an inert atmosphere (e.g., Nitrogen or Argon) is critical. This prevents oxidation of the starting material and intermediates, which is a primary source of colored, tarry impurities.

Troubleshooting_Cyclization Start Low Cyclization Yield CheckTemp Is Reaction Temp >= 250°C? Start->CheckTemp CheckSolvent Is a high-boiling solvent (e.g., Dowtherm) being used? CheckTemp->CheckSolvent Yes IncreaseTemp Action: Increase temperature to 250-260°C. CheckTemp->IncreaseTemp No CheckPurity Is the intermediate pure? CheckSolvent->CheckPurity Yes UseSolvent Action: Use heat transfer solvent for uniform heating. CheckSolvent->UseSolvent No PurifyIntermediate Action: Purify intermediate before cyclization. CheckPurity->PurifyIntermediate No Success Yield Improved CheckPurity->Success Yes IncreaseTemp->Success UseSolvent->Success PurifyIntermediate->Success

Caption: Troubleshooting workflow for low yield in the thermal cyclization step.

Part 3: Saponification and Isolation

Question 5: My final hydrolysis step is not going to completion, leaving residual ester.

Answer: Incomplete hydrolysis is typically due to insufficient base/acid, inadequate reaction time, or poor solubility of the ester intermediate.

  • Expert Explanation: Saponification is the hydrolysis of the ethyl ester to the corresponding carboxylate salt, which is then protonated to give the final carboxylic acid.

    • Base Selection: Aqueous sodium hydroxide or potassium hydroxide are commonly used.[7] A sufficient molar excess (e.g., 2-5 equivalents) is necessary to drive the reaction to completion.

    • Solvent System: The ester intermediate may have poor solubility in purely aqueous base. The use of a water-miscible co-solvent like ethanol, methanol, or dioxane can significantly improve solubility and reaction rate.[7]

    • Acidic Hydrolysis: Alternatively, acidic hydrolysis using a mixture of acetic acid and a mineral acid like sulfuric acid can also be effective.[8]

Question 6: How do I effectively purify the final 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid product?

Answer: The most effective method is purification by pH-controlled precipitation followed by recrystallization.

  • Expert Explanation: The carboxylic acid group provides a convenient "handle" for purification.

    • Initial Isolation: After basic hydrolysis, the product exists as a water-soluble carboxylate salt. This allows for the removal of non-acidic, organic-soluble impurities by filtration or extraction.

    • Precipitation: Carefully acidifying the aqueous solution with an acid like acetic acid or hydrochloric acid to a pH of around 6-7 will protonate the carboxylate, causing the desired product to precipitate out of solution due to its lower water solubility.[7][9]

    • Recrystallization: The crude, precipitated solid can be further purified by recrystallization from a suitable solvent. Common solvents for this class of compounds include dimethylformamide (DMF), acetic acid, or mixtures of alcohols and water.[7][10]

Parameter Condensation Thermal Cyclization Saponification Purification (Precipitation)
Temperature 80-100°C (or MW)250-260°C (Critical) 80-100°C (Reflux)0-25°C
Solvent Ethanol or NeatDowtherm™ A / Diphenyl EtherAq. NaOH / EthanolWater
Key Reagents 4-Fluoroaniline, DEEM-Sodium HydroxideAcetic Acid
Typical Time 1-3 hours15-60 minutes1-4 hours0.5-2 hours
Scale-Up Alert Ensure stoichiometryHeat transfer is paramount Manage exotherms on quenchControl precipitation rate for particle size

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 6-Fluoro-2-hydroxyquinoline-4-carboxylate (Cyclization Step)
  • Setup: Equip a reactor with a mechanical stirrer, a thermocouple placed in the reaction mixture, a nitrogen inlet, and a condenser.

  • Charge: To the reactor, add the anilidomethylenemalonate intermediate (1.0 eq) and Dowtherm™ A (approx. 3-5 mL per gram of intermediate).

  • Inerting: Purge the vessel with nitrogen for 15-20 minutes.

  • Heating: Begin stirring and heat the mixture rapidly to 250-255°C. Maintain this temperature and monitor the reaction progress by TLC or HPLC.

  • Reaction End: Once the reaction is complete (typically < 1 hour), cool the mixture to below 100°C.

  • Isolation: Add a non-polar solvent like hexane or heptane to precipitate the product. Filter the solid, wash thoroughly with the same solvent to remove the Dowtherm™ A, and dry under vacuum.

Protocol 2: Synthesis and Purification of 6-Fluoro-2-hydroxyquinoline-4-carboxylic Acid (Final Step)
  • Setup: In a suitable reactor, suspend the crude ethyl ester (1.0 eq) in a mixture of ethanol and water.

  • Hydrolysis: Add a 10% aqueous solution of sodium hydroxide (3.0 eq) and heat the mixture to reflux until the reaction is complete (monitor by HPLC).

  • Clarification: Cool the solution and, if necessary, filter through a pad of celite to remove any insoluble impurities. Charcoal treatment can also be performed at this stage to remove colored impurities.[7]

  • Precipitation: Transfer the clear filtrate to a clean vessel and cool in an ice bath. Slowly add glacial acetic acid with vigorous stirring until the pH of the solution is approximately 6.5.[7]

  • Aging: Allow the resulting slurry to stir in the cold for at least 1 hour to ensure complete precipitation.

  • Isolation: Filter the precipitated solid, wash the cake with cold water, followed by a cold alcohol (e.g., methanol or ethanol), and dry under vacuum at 60-80°C.

Safety Considerations

  • Handling Reagents: 4-Fluoroaniline is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. The final product, 2-hydroxyquinoline-4-carboxylic acid, is classified as a skin and eye irritant.[11][12] Avoid creating dust and ensure proper ventilation.[11]

  • High-Temperature Operations: The thermal cyclization step involves extremely high temperatures. Use appropriate heating mantles and controllers, and ensure the apparatus is set up securely. Never heat a closed system.

  • Corrosive Reagents: Both strong bases (NaOH) and acids (HCl, H₂SO₄) are used. Handle with extreme care, using appropriate PPE to prevent skin and eye contact. Ensure eyewash stations and safety showers are readily accessible.[11]

References

  • Gould–Jacobs reaction. Wikipedia. [Link]

  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products - ACS Publications. [Link]

  • Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Publications. [Link]

  • Process for the preparation of a quinoline carboxylic acid.
  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]

  • Preparation of 4-hydroxyquinoline compounds.
  • Synthesis of derivatives of quinoline. Journal of the American Chemical Society. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. [Link]

  • Process for making 2-hydroxyquinoline-4-carboxylic acids.
  • Process for making 2-hydroxyquinoline-4-carboxylic acids.
  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry. [Link]

  • Method for purifying quinolinecarboxylic acid derivative.
  • Process for the hydrolysis of quinolone carboxylic esters.
  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. National Institutes of Health (NIH). [Link]

  • Gould-Jacobs Quinoline-forming Reaction. Biotage. [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]

  • Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. [Link]

  • SAFETY DATA SHEET - 4-Hydroxyquinoline-2-carboxylic acid, hydrate. Acros Organics. [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid

Welcome to the technical support center for the purification of 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this important pharmaceutical intermediate.[1] As a quinoline derivative, this compound serves as a critical building block in the synthesis of various biologically active molecules.[1][2][3] Achieving high purity is paramount for downstream applications, and recrystallization is a powerful and essential technique for this purpose.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, structured to address the specific challenges you may encounter during the recrystallization of this compound. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to optimize your purification process effectively.

Part 1: Troubleshooting Guide (Q&A Format)

This section addresses common problems encountered during the recrystallization of 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid.

Q1: My compound "oiled out" instead of forming crystals. What went wrong and how can I fix it?

A1: "Oiling out" is a common issue where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically occurs for one of two reasons: the melting point of your compound is lower than the boiling point of the solvent, or the solution is too supersaturated, causing the solute to crash out of solution faster than it can form an ordered crystal structure.[4]

Causality & Mechanistic Insights: 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid possesses strong intermolecular hydrogen bonding capabilities due to its hydroxyl and carboxylic acid groups, which also contributes to a high melting point (likely >300 °C, similar to its non-fluorinated analog).[5] Therefore, oiling out is more likely due to issues with supersaturation or solvent choice rather than a low melting point. The high concentration of impurities can also depress the melting point of the mixture, contributing to this problem.[4]

Solutions & Corrective Actions:

  • Reduce the Cooling Rate: The most effective first step is to slow down the crystallization process. After dissolving the compound in the hot solvent, instead of placing the flask on a cold surface or in an ice bath, allow it to cool to room temperature on a benchtop, insulated by a few paper towels or a cork ring.[6] You can further slow the cooling by leaving the hot solution on a cooling hot plate.[4]

  • Add More Solvent: Your solution may be too concentrated. Reheat the mixture to dissolve the oil, add a small additional volume (1-2 mL) of the hot solvent to decrease the saturation level, and then attempt to cool it slowly again.[4][6]

  • Use a Mixed-Solvent System: If a single solvent isn't working, a mixed-solvent system can provide better control. Dissolve your compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes faintly cloudy (the saturation point). Add a few drops of the good solvent to redissolve the precipitate and then cool slowly. For a polar compound like this, a good pair could be DMF (good) and water (poor), or ethanol and hexane.

Q2: My crystal yield is very low. What are the common causes and how can I improve it?

A2: A low yield of recovered crystals is a frustrating outcome that directly impacts the efficiency of your synthesis. This problem almost always relates to the choice and volume of the recrystallization solvent.

Causality & Mechanistic Insights: The goal of recrystallization is to use a solvent in which the target compound has high solubility at high temperatures but low solubility at low temperatures.[7] If the compound remains significantly soluble even at low temperatures, a large portion will be lost in the mother liquor, resulting in a poor yield.

Solutions & Corrective Actions:

  • Minimize Solvent Volume: The most common error is using too much solvent. You should use the minimum amount of boiling solvent required to fully dissolve the crude solid.[8] Using excess solvent means that the solution will not become sufficiently saturated upon cooling, preventing crystal formation. If you've already added too much, you can carefully evaporate some of the solvent by heating the solution and then attempt to cool it again.[6]

  • Ensure Proper Cooling: Make sure you are cooling the solution to a sufficiently low temperature. After slow cooling to room temperature, placing the flask in an ice-water bath for 15-30 minutes can significantly increase the yield by further decreasing the compound's solubility.

  • Re-evaluate Your Solvent Choice: The solvent you are using may be "too good," meaning it dissolves the compound too well even at cold temperatures.[9] You should perform a new solvent screen to find a more suitable system where the solubility difference between hot and cold is more pronounced.

  • Check for Premature Crystallization: If your product crystallizes too early, such as on the filter paper during a hot filtration step, this will also reduce your final yield. To prevent this, use a pre-heated funnel and flask for hot filtration and perform the filtration as quickly as possible.

Q3: The purity of my recrystallized product hasn't improved. How can I remove persistent impurities?

A3: If recrystallization fails to improve purity, it suggests that the chosen solvent is not effectively differentiating between your target compound and the impurities. This often happens when the impurities have similar solubility properties to the desired product.

Causality & Mechanistic Insights: An ideal recrystallization solvent should either keep impurities dissolved at all temperatures or be a poor solvent for them even when hot (allowing for removal via hot filtration).[7][10] Potential impurities in the synthesis of quinolone carboxylic acids can include starting materials, by-products from ring-closure reactions, or decomposition products.[2][11][12] These may have polarities similar to the target compound, making separation challenging.

Solutions & Corrective Actions:

  • Perform a Hot Filtration: If you observe insoluble material in your boiling solution, these are likely insoluble impurities. You must perform a hot gravity filtration to remove them before allowing the solution to cool.

  • Use Activated Charcoal: If your solution has a noticeable color, this is often due to highly conjugated, colored impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly, as it can also adsorb your product, and be sure to filter it out while the solution is hot.[6]

  • Change the Solvent or Solvent System: The solubility profile of the impurity may be very close to your product in the current solvent. Switching to a solvent with a different polarity may alter the relative solubilities enough to achieve separation. For example, if you are using a polar protic solvent like ethanol, try a polar aprotic solvent like dimethylformamide (DMF) or an acidic solvent like acetic acid.

  • Consider a Preliminary Purification Step: If the crude material is highly impure (>10-15% impurities), a single recrystallization may not be sufficient. Consider performing a preliminary purification by another method, such as flash column chromatography, before recrystallization.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for recrystallizing 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid?

A1: The structure of 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid contains multiple polar functional groups: a carboxylic acid, a hydroxyl group (in its tautomeric keto form), and a polar carbon-fluorine bond. These features suggest that polar solvents will be the most effective.[13]

Recommended Solvents for Screening:

Solvent ClassSpecific ExamplesRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP)These solvents are excellent at dissolving polar compounds, especially those with strong hydrogen bonding capabilities. They are often used for quinolone derivatives.[14]
Polar Protic Ethanol, Methanol, IsopropanolAlcohols are good general-purpose solvents for compounds with hydroxyl and carboxylic acid groups.[13] They are less toxic and easier to remove than high-boiling aprotic solvents.
Acids Glacial Acetic AcidCan be a very effective solvent for carboxylic acids, often providing sharp, well-defined crystals upon cooling.
Water Water (for mixed systems)While likely poorly soluble in water alone, water can be an excellent "anti-solvent" or "poor" solvent when paired with a highly polar "good" solvent like DMF or ethanol.[13]
Q2: How do I perform an effective small-scale solvent screen?

A2: A systematic solvent screen is the most reliable way to identify the ideal recrystallization solvent.[7]

Step-by-Step Protocol for Solvent Screening:

  • Preparation: Place approximately 20-30 mg of your crude material into several small test tubes.

  • Room Temperature Test: To each tube, add a different candidate solvent dropwise (start with ~0.5 mL). Stir or vortex the mixture. If the solid dissolves completely at room temperature, the solvent is "too good" and unsuitable for recrystallization.[9]

  • Hot Solubility Test: For the solvents that did not dissolve the compound at room temperature, heat the test tubes in a sand bath or heating block to the boiling point of the solvent.

  • Add More Solvent: If the solid does not dissolve, add more of the hot solvent in small increments until it does. An ideal solvent will dissolve the compound in a reasonable volume of boiling solvent.

  • Cooling Test: Once dissolved, remove the test tubes from the heat and allow them to cool slowly to room temperature, then place them in an ice bath.

  • Observation: The best solvent is one that shows poor solubility at room temperature but high solubility when hot, and which produces a good quantity of crystalline solid upon cooling.

Q3: What analytical techniques should I use to confirm the purity of my final product?

A3: Verifying the purity of your recrystallized product is a critical final step. A combination of methods should be used to provide a comprehensive assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis in the pharmaceutical industry.[15] It can separate and quantify your main compound and any remaining impurities with high precision. An increase in the area % of the main peak and a decrease in impurity peaks post-recrystallization is a direct measure of success.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of your compound and help identify any remaining impurities if their structures are known or can be deduced. The absence of impurity signals in the NMR spectrum is a strong indicator of high purity.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point range (typically < 1-2 °C). Impurities tend to broaden and depress the melting point. Comparing the melting point of your crude and recrystallized material is a fast and effective way to gauge the success of the purification.

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique confirms the molecular weight of your compound and can help in the identification of unknown impurities.[16]

Part 3: Visualizations & Workflows

General Recrystallization Workflow

The following diagram outlines the standard, logical workflow for performing a single-solvent recrystallization.

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Analysis start Start with Crude Solid dissolve Dissolve in Minimum Boiling Solvent start->dissolve hot_filt Hot Filtration (Optional: Removes insoluble impurities/charcoal) dissolve->hot_filt cool Cool Slowly (Room Temp -> Ice Bath) hot_filt->cool Clear Filtrate vac_filt Isolate Crystals (Vacuum Filtration) cool->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Dry Crystals wash->dry analyze Analyze Purity (HPLC, NMR, MP) dry->analyze

Caption: Standard workflow for purification by recrystallization.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common recrystallization problems.

G cluster_oiling Issue: Oiling Out cluster_yield Issue: Low Yield cluster_purity Issue: No Purity Improvement start Problem Encountered During Recrystallization oil_out Compound 'Oiled Out' start->oil_out low_yield Low Crystal Yield start->low_yield low_purity Purity Not Improved start->low_purity cause_oil Cause: - Cooling too fast - Solution too concentrated - Wrong solvent oil_out->cause_oil sol_oil Solution: 1. Reheat & cool slower 2. Reheat & add more solvent 3. Change solvent cause_oil->sol_oil cause_yield Cause: - Too much solvent used - Compound is too soluble - Insufficient cooling low_yield->cause_yield sol_yield Solution: 1. Evaporate some solvent 2. Re-screen for new solvent 3. Cool longer/colder cause_yield->sol_yield cause_purity Cause: - Impurity has similar solubility - Colored/insoluble impurities present low_purity->cause_purity sol_purity Solution: 1. Change solvent system 2. Use charcoal treatment 3. Perform hot filtration cause_purity->sol_purity

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • Process for making 2-hydroxyquinoline-4-carboxylic acids.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.[Link]

  • 2-Hydroxyquinoline-4-carboxylic acid. Anshul Specialty Molecules.[Link]

  • 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. PubChem, National Center for Biotechnology Information.[Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI.[Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts.[Link]

  • Quinolone carboxylic acids, derivatives thereof, and methods of making and using same.
  • Analytical Method Development for Intermediate Purity & Impurities. PharmaCMC.[Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education.[Link]

  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org.[Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate.[Link]

  • Problems with Recrystallisations. University of York, Chemistry Teaching Labs.[Link]

  • Solvent Choice. University of York, Chemistry Teaching Labs.[Link]

  • Process for preparing quinolone carboxylic acid intermediates.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.[Link]

  • 6-Hydroxyquinoline-4-carboxylic acid. PubChem, National Center for Biotechnology Information.[Link]

  • PURITY AND IMPURITY ANALYSIS. Agilent.[Link]

  • Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. ACS Publications, Crystal Growth & Design.[Link]

  • Recrystallization. University of California, Irvine.[Link]

  • Identification, Synthesis and Characterization of the Two Process Impurities of Levonadifloxacin (WCK 771). Austin Publishing Group.[Link]

  • Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. MDPI.[Link]

  • The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing.[Link]

  • COMMON SOLVENTS FOR CRYSTALLIZATION. University of California, Los Angeles.[Link]

  • Recrystallization. University of Massachusetts.[Link]

Sources

Optimization

Technical Support Center: Strategies to Minimize Byproduct Formation in Quinoline Synthesis

Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing byproduct...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing byproduct formation during the synthesis of quinoline and its derivatives. Quinolines are a critical scaffold in medicinal chemistry and materials science, making the efficient and clean synthesis of these compounds paramount.[1][2][3] This resource offers troubleshooting guides and frequently asked questions (FAQs) in a structured question-and-answer format to directly address common challenges encountered in the laboratory.

Skraup Synthesis: Taming a Vigorous Reaction

The Skraup synthesis is a classic and powerful method for preparing quinolines, but it is notoriously exothermic and prone to the formation of significant tarry byproducts.[1][4][5][6]

Frequently Asked Questions (FAQs)

Q1: My Skraup reaction is extremely vigorous and difficult to control, leading to a dark, tarry mixture. What's causing this, and how can I mitigate it?

A1: The violent exotherm is a hallmark of the Skraup synthesis and is primarily due to the rapid, acid-catalyzed dehydration of glycerol to acrolein and its subsequent polymerization.[4][5][7] To control the reaction's vigor and minimize tar formation, consider the following strategies:

  • Use of a Moderator: The most effective method is to add a moderator. Ferrous sulfate (FeSO₄) is widely used to make the reaction less violent.[5][8][9] Boric acid can also serve this purpose.[5][8]

  • Controlled Reagent Addition: Add concentrated sulfuric acid slowly and with efficient cooling to manage the initial exotherm.[8]

  • Gradual Heating: Gently heat the reaction to initiate it. Once the exothermic phase begins, the external heat source should be removed.[5][8]

Q2: How can I effectively purify my quinoline product from the tarry byproducts generated in a Skraup synthesis?

A2: Purification requires separating the basic quinoline from the non-basic, polymeric tar.[5] A common and effective method is steam distillation.[5][8][10] The volatile quinoline will co-distill with the water, leaving the non-volatile tar behind.[10] For further purification, an acid-base extraction can be employed.[5]

Troubleshooting Guide: Skraup Synthesis
Issue Potential Cause Recommended Solution
Uncontrolled Exotherm Rapid polymerization of acrolein.Add ferrous sulfate as a moderator.[8][9] Control the rate of sulfuric acid addition with cooling.
Excessive Tar Formation High reaction temperatures and polymerization.Use a moderator.[8] Avoid excessively high temperatures by heating gently to initiate the reaction.[8]
Low Yield Loss of material due to vigorous reaction and byproduct formation.Employ a moderator and control reaction conditions. Consider using a milder oxidizing agent like arsenic acid, which is reported to result in a less violent reaction.[6][11]
Experimental Protocol: Moderated Skraup Synthesis of Quinoline

This protocol is a representative procedure that incorporates a moderator to control the reaction's vigor.

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a dropping funnel, combine aniline, glycerol, and ferrous sulfate heptahydrate.[8]

  • Acid Addition: With constant stirring and cooling in an ice bath, slowly add concentrated sulfuric acid through the dropping funnel.[8]

  • Reaction Initiation: Gently heat the mixture to start the reaction. Once the exothermic reaction begins, remove the heat source and allow the reaction to proceed under reflux.[8]

  • Completion and Work-up: After the initial vigorous phase subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion. Cool the mixture and carefully pour it into a large volume of cold water.[8]

  • Neutralization and Isolation: Neutralize the acidic solution with a base, such as sodium hydroxide, until it is alkaline. The quinoline may precipitate and can be collected, or the mixture can be subjected to steam distillation for purification.[5][8]

Reaction Workflow: Skraup Synthesis

Skraup_Synthesis cluster_reactants Reactants & Reagents Aniline Aniline ReactionVessel Reaction Mixture Aniline->ReactionVessel Glycerol Glycerol Glycerol->ReactionVessel H2SO4 H₂SO₄ (conc.) H2SO4->ReactionVessel Oxidant Oxidizing Agent (e.g., Nitrobenzene) Oxidant->ReactionVessel Moderator Moderator (e.g., FeSO₄) Moderator->ReactionVessel Exotherm Controlled Exothermic Reaction ReactionVessel->Exotherm CrudeProduct Crude Product (Quinoline + Tar) Exotherm->CrudeProduct Purification Purification (Steam Distillation) CrudeProduct->Purification FinalProduct Pure Quinoline Purification->FinalProduct caption Workflow for a moderated Skraup synthesis.

Caption: Workflow for a moderated Skraup synthesis.

Doebner-von Miller Reaction: Controlling Polymerization

A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones to produce substituted quinolines.[12][13] A primary challenge is the acid-catalyzed polymerization of the carbonyl compound.[10][14]

Frequently Asked Questions (FAQs)

Q1: My Doebner-von Miller reaction is producing a large amount of a gummy, polymeric residue and a low yield of the desired quinoline. What is the cause?

A1: Tar and polymer formation is a common issue in the Doebner-von Miller synthesis, primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[10][14] To minimize this side reaction:

  • Slow Reagent Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline. This keeps its concentration low and reduces the rate of polymerization.[14]

  • Temperature Control: Maintaining an optimal temperature is crucial. Excessively high temperatures can accelerate polymerization.[10]

  • Biphasic System: Sequestering the carbonyl compound in an organic phase while the reaction occurs in an aqueous acidic phase can significantly reduce polymerization and improve yields.[10]

Q2: I'm observing the formation of an unexpected isomer in my Doebner-von Miller synthesis. What could be the reason?

A2: While the Doebner-von Miller reaction typically yields 2-substituted quinolines from β-substituted α,β-unsaturated carbonyls, regiochemical outcomes can vary. A reversal of regioselectivity has been observed, particularly with certain substrates, leading to the formation of 4-substituted quinolines.[14] Careful characterization of the product using techniques like NMR and mass spectrometry is essential to confirm its structure.

Troubleshooting Guide: Doebner-von Miller Reaction
Issue Potential Cause Recommended Solution
Polymer/Tar Formation Acid-catalyzed polymerization of the α,β-unsaturated carbonyl.[10][14]Add the carbonyl compound slowly.[14] Control the reaction temperature.[10] Consider using a two-phase reaction system.[10]
Low Yield Polymerization of starting materials. Incomplete reaction.Optimize reagent addition and temperature. Ensure the acid catalyst is of the appropriate type and concentration. Both Brønsted and Lewis acids can be used.[14]
Unexpected Isomer Formation Reversal of regioselectivity with specific substrates.[14]Thoroughly characterize the product. The choice of acid catalyst can influence regioselectivity.
Byproduct Formation Pathway: Doebner-von Miller Reaction

Doebner_von_Miller_Byproduct cluster_reactants Reactants Aniline Aniline Michael_Addition Michael Addition Aniline->Michael_Addition Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Michael_Addition Polymerization Polymerization Carbonyl->Polymerization Acid Acid Catalyst Acid->Michael_Addition Acid->Polymerization Desired_Intermediate Desired Intermediate Michael_Addition->Desired_Intermediate Cyclization Cyclization & Aromatization Desired_Intermediate->Cyclization Quinoline Substituted Quinoline Cyclization->Quinoline Tar Tarry Byproducts Polymerization->Tar caption Byproduct formation in Doebner-von Miller synthesis.

Caption: Byproduct formation in Doebner-von Miller synthesis.

Combes Synthesis: Achieving Regiocontrol

The Combes quinoline synthesis involves the reaction of an aniline with a β-diketone under acidic conditions.[12][15] A key challenge arises when using unsymmetrical β-diketones, which can lead to a mixture of regioisomers.[15]

Frequently Asked Questions (FAQs)

Q1: How can I control the regioselectivity in my Combes synthesis when using an unsymmetrical β-diketone?

A1: The formation of a single regioisomer is influenced by both steric and electronic effects.[15] To improve regioselectivity:

  • Steric Hindrance: Bulky substituents on either the aniline or the β-diketone can favor the formation of one regioisomer over the other.[16]

  • Substituent Effects on Aniline: The electronic nature of substituents on the aniline can direct the cyclization. For instance, using methoxy-substituted anilines may favor the formation of 2-CF₃-quinolines in certain modified Combes syntheses, while chloro- or fluoroanilines can lead to the 4-CF₃ regioisomer.[15]

Troubleshooting Guide: Combes Synthesis
Issue Potential Cause Recommended Solution
Mixture of Regioisomers Use of an unsymmetrical β-diketone.[16]Modify the substitution pattern on the aniline or β-diketone to introduce steric or electronic bias.[15]
Low Yield Incomplete cyclization.Ensure sufficient acid catalysis and adequate reaction temperature and time.

Friedländer Synthesis: Minimizing Self-Condensation

The Friedländer synthesis is a versatile method for preparing quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][16][17] A common side reaction is the self-condensation of the ketone.[18]

Frequently Asked Questions (FAQs)

Q1: I am observing significant amounts of aldol condensation byproducts in my Friedländer synthesis. How can I prevent this?

A1: The self-condensation of the ketone (an aldol reaction) is a competing reaction that can reduce the yield of the desired quinoline.[18] To minimize this:

  • Catalyst Selection: The choice of catalyst is critical. Modern approaches utilize milder and more efficient catalytic systems, such as ionic liquids or nanocatalysts.[18][19]

  • Temperature Optimization: The optimal temperature depends on the specific reactants and catalyst. For example, some modern catalytic systems operate efficiently at milder temperatures, such as 50°C.[18]

  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can dramatically reduce reaction times, which can often suppress side reactions and improve yields.[18]

Troubleshooting Guide: Friedländer Synthesis
Issue Potential Cause Recommended Solution
Aldol Byproducts Self-condensation of the ketone.[18]Optimize the catalyst and reaction temperature.[18] Consider microwave-assisted synthesis to reduce reaction times.[18]
Low Yield Inactive catalyst, inappropriate reaction temperature, or poor solubility of reactants.[18]Use a fresh batch of catalyst or increase the catalyst loading. Incrementally increase the reaction temperature and monitor progress. Switch to a more suitable solvent to improve solubility.[18]
Mixture of Regioisomers Use of an unsymmetrical ketone.[16]The choice of catalyst can influence regioselectivity. Amine catalysts have been shown to be effective in directing the reaction.[16]
Catalyst Selection for Cleaner Reactions

Recent advancements in catalysis offer powerful tools for minimizing byproduct formation in quinoline synthesis.

Catalyst Type Advantages Relevant Synthesis
Nanocatalysts (e.g., Fe, Cu, SiO₂-based) High surface area, recyclability, can lead to higher yields and shorter reaction times.[19][20]Friedländer, and other one-pot syntheses.[19][20]
Ionic Liquids Can act as both solvent and catalyst, potentially improving regioselectivity and yield.[1][16][18]Friedländer, Skraup.[16][18][21]
Single-Atom Catalysts (e.g., single-atom iron) High efficiency and selectivity in dehydrogenative coupling reactions for quinoline synthesis.[22]Acceptorless dehydrogenative coupling methods.[22]
Logical Flow for Troubleshooting Quinoline Synthesis

Troubleshooting_Flowchart Start Low Yield or Impure Product Identify_Synthesis Identify Quinoline Synthesis Method Start->Identify_Synthesis Skraup Skraup Identify_Synthesis->Skraup Skraup Doebner_von_Miller Doebner-von Miller Identify_Synthesis->Doebner_von_Miller Doebner- von Miller Combes Combes Identify_Synthesis->Combes Combes Friedlander Friedländer Identify_Synthesis->Friedlander Friedländer Skraup_Issue Issue: Vigorous Reaction, Tar Formation? Skraup->Skraup_Issue DvM_Issue Issue: Polymerization, Gummy Residue? Doebner_von_Miller->DvM_Issue Combes_Issue Issue: Regioisomer Mixture? Combes->Combes_Issue Friedlander_Issue Issue: Aldol Byproducts? Friedlander->Friedlander_Issue Skraup_Solution Solution: Add Moderator (FeSO₄), Control Temp. Skraup_Issue->Skraup_Solution Yes DvM_Solution Solution: Slow Reagent Addition, Use Biphasic System DvM_Issue->DvM_Solution Yes Combes_Solution Solution: Modify Substrates for Steric/Electronic Bias Combes_Issue->Combes_Solution Yes Friedlander_Solution Solution: Optimize Catalyst, Consider Microwave Synthesis Friedlander_Issue->Friedlander_Solution Yes caption A logical flowchart for troubleshooting common issues.

Caption: A logical flowchart for troubleshooting common issues.

References
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (n.d.). ACS Omega. Retrieved from [Link]

  • Mastering Quinoline Synthesis: Key Techniques for Chemical Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

  • Quinoline. (n.d.). Wikipedia. Retrieved from [Link]

  • Preparation and Properties of Quinoline. (n.d.). Unknown Source. Retrieved from [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (n.d.). PMC. Retrieved from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved from [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Taylor & Francis. Retrieved from [Link]

  • The 12-l. flask is then connected with the steam-distillation apparatus shown in. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Combes quinoline synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Friedländer synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Doebner–Miller reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Skraup reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • The Skraup Synthesis of Quinolines. (n.d.). ResearchGate. Retrieved from [Link]

  • The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Fluoroquinolone Precursors: The Role of 6-Fluoro-2-hydroxyquinoline-4-carboxylic Acid

This guide provides an in-depth comparison of 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid with other key precursors in the synthesis of fluoroquinolone antibiotics. Fluoroquinolones are a critical class of synthetic br...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid with other key precursors in the synthesis of fluoroquinolone antibiotics. Fluoroquinolones are a critical class of synthetic broad-spectrum antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[1][2] The efficiency, purity, and overall cost-effectiveness of fluoroquinolone production are heavily reliant on the choice of the initial quinolone precursor. This document aims to equip researchers, scientists, and drug development professionals with the necessary data and insights to make informed decisions regarding precursor selection.

The Landscape of Fluoroquinolone Precursors

The core structure of most modern fluoroquinolones features a fluorine atom at the C-6 position, which significantly enhances antibacterial activity.[2][3] The synthesis of these complex molecules typically involves the construction of a quinolone ring system, which is then further functionalized. Several precursors can serve as the foundation for this ring system, with 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid being a prominent example. Other common precursors include derivatives of quinoline-3-carboxylic acid and various other substituted quinoline-4-carboxylic acids.[4][5] The choice of precursor dictates the subsequent synthetic strategy, influencing reaction conditions, yield, and the impurity profile of the final active pharmaceutical ingredient (API).

Comparative Analysis of Synthesis Routes and Performance

The most established method for synthesizing quinolone-4-one structures, including our target precursor, is the Gould-Jacobs reaction.[2] This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization. The resulting ester is then hydrolyzed to the carboxylic acid.[2]

Alternative precursors often involve different cyclization strategies or start from more complex building blocks. For instance, some syntheses start from isatin and ketones to build the quinoline-4-carboxylic acid core.[5] The "greenness" of the synthesis is also a growing consideration, with methods utilizing microwave irradiation or recyclable catalysts being explored to reduce reaction times and the use of hazardous solvents.[6]

Below is a diagram illustrating a generalized synthetic pathway for fluoroquinolones, highlighting the entry points of different precursors.

G cluster_0 Precursor Synthesis cluster_1 Core Modification & Functionalization A Aniline Derivatives P1 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid A->P1 Gould-Jacobs Reaction B Malonic Esters B->P1 C Isatin Derivatives P2 Other Quinolone-4-carboxylic acids C->P2 Pfitzinger Reaction D Ketones D->P2 E N-Alkylation/Arylation P1->E P2->E F Introduction of C-7 Substituent (e.g., Piperazine) E->F G Esterification/Amidation F->G Final Fluoroquinolone API (e.g., Ciprofloxacin, Norfloxacin) G->Final

Caption: Generalized synthetic pathways for fluoroquinolones, showcasing the role of different precursors.

Performance Metrics

The selection of a precursor has a direct impact on key manufacturing parameters. The following table summarizes a qualitative comparison based on literature findings.

PrecursorTypical YieldPurity ProfileReaction ConditionsVersatility for Analogs
6-Fluoro-2-hydroxyquinoline-4-carboxylic acid Good to ExcellentGenerally high, with predictable side products from cyclization.Often requires high-temperature thermal cyclization.High - a well-established starting point for many commercial fluoroquinolones.
Quinoline-3-carboxylic acid derivatives Moderate to GoodCan be more complex due to multiple reactive sites.Varies widely based on the specific derivative.Moderate - may require additional steps to achieve the desired substitution pattern.
Isatin-derived quinoline-4-carboxylic acids GoodCan be high, depending on the purity of the starting materials.Often milder, base-catalyzed condensation reactions.Good - allows for a wide range of substituents on the quinoline core.

Note: Yields are highly dependent on the specific reaction conditions and subsequent functionalization steps. The information above represents general trends.

The synthesis of 8-nitrofluoroquinolone derivatives has reported overall yields of above 95% with a simplified purification process.[7] In contrast, other methods may require more tedious purification steps like column chromatography.[7] Some modern approaches, such as those using deep eutectic solvents (DES), can achieve near-quantitative yields (99%) with liquid-liquid extraction, though this may be less "green" than purification by precipitation which yields around 67%.[8]

Experimental Protocols: A Comparative Workflow

To provide a practical understanding, this section outlines a representative experimental protocol for the synthesis of a fluoroquinolone intermediate from a quinolone precursor, followed by a workflow diagram.

Protocol: N-alkylation and C-7 Substitution (Generalized)

Objective: To synthesize a core fluoroquinolone structure from a quinoline precursor.

Materials:

  • 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (or similar precursor)

  • Ethyl bromide (or other alkylating agent)

  • Potassium carbonate (base)

  • Dimethylformamide (DMF, solvent)

  • Piperazine (or other C-7 substituent)

  • Hydrochloric acid

  • Ethyl acetate

Procedure:

  • N-Alkylation:

    • To a solution of the quinoline precursor in DMF, add potassium carbonate.

    • Heat the mixture to 60-70°C.

    • Slowly add the alkylating agent (e.g., ethyl bromide) and stir for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Once complete, pour the reaction mixture into ice-water and filter the resulting precipitate. This yields the N-alkylated intermediate.

  • C-7 Substitution:

    • Suspend the N-alkylated intermediate in a suitable solvent (e.g., pyridine or excess piperazine).

    • Add the C-7 substituent (e.g., piperazine).

    • Reflux the mixture for 8-12 hours.

    • After cooling, remove the solvent under reduced pressure.

    • Treat the residue with dilute hydrochloric acid to precipitate the crude product.

    • Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure fluoroquinolone.

Self-Validation: Each step should be monitored by TLC to ensure complete conversion of the starting material. The purity and identity of the final product should be confirmed by analytical techniques such as FTIR, NMR spectroscopy, and mass spectrometry.[9]

G start Start: Quinolone Precursor step1 Dissolve in DMF Add K2CO3 start->step1 step2 Heat to 60-70°C Add Alkylating Agent step1->step2 step3 Monitor by TLC step2->step3 step4 Precipitate in Ice-Water Filter to get Intermediate step3->step4 step5 Suspend Intermediate Add Piperazine step4->step5 step6 Reflux for 8-12 hours step5->step6 step7 Remove Solvent step6->step7 step8 Acidify to Precipitate Recrystallize step7->step8 end End: Pure Fluoroquinolone step8->end

Sources

Comparative

"biological activity of 6-fluoro vs. non-fluoro quinoline carboxylic acids"

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary: The "Fluorine Switch" In the evolution of antibacterial chemotherapy, few structural...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The "Fluorine Switch"

In the evolution of antibacterial chemotherapy, few structural modifications have yielded as profound an impact as the introduction of a fluorine atom at the C-6 position of the quinoline pharmacophore. This guide provides a technical comparison between non-fluorinated quinolones (First Generation, e.g., Nalidixic Acid) and 6-fluoroquinolones (Second Generation and beyond, e.g., Ciprofloxacin, Norfloxacin).

Key Takeaway: The C-6 fluorine substitution is not merely a potency enhancer; it is a functional switch that:

  • Expands the Spectrum: Shifts activity from strictly Gram-negative to broad-spectrum (including Pseudomonas and Gram-positives).

  • Enhances Binding: Increases affinity for the DNA Gyrase-DNA complex by approximately 10-100 fold.

  • Optimizes PK: Improves cellular penetration and tissue distribution via lipophilicity modulation.

Mechanistic Deep Dive: The Structural Causality

To understand the biological divergence, we must analyze the Structure-Activity Relationship (SAR) at the molecular level.

2.1 The Pharmacophore and the C-6 Fluorine Role

The core quinolone structure requires a 3-carboxylate and 4-carbonyl group for binding. However, the non-fluorinated analogs (Nalidixic acid) possess a limited binding footprint.

  • Electronic Effect: The high electronegativity of the C-6 fluorine atom alters the electron density of the aromatic ring. This enhances the binding affinity to the enzyme-DNA complex, specifically stabilizing the "cleaved complex" intermediate.

  • Steric Effect: Fluorine mimics hydrogen in size (van der Waals radius: 1.47 Å vs 1.20 Å), allowing it to fit into the enzyme pocket without steric hindrance, unlike larger halogens (Cl, Br).

  • Gyrase Interaction: The fluorine atom facilitates a critical water-metal ion bridge interaction with the Ser83 and Asp87 residues of the GyrA subunit of DNA gyrase.

2.2 Visualization: The Signaling & Binding Pathway

The following diagram illustrates the differential binding mechanism and downstream effects.

G cluster_0 The Fluorine Effect node_drug Quinolone Entry (Porin Channels) node_target Target: DNA Gyrase (GyrA) Topoisomerase IV (ParC) node_drug->node_target Diffusion node_complex Ternary Complex Formation (Drug-Enzyme-DNA) node_target->node_complex Binding node_death Double-Strand Breaks Cell Death node_complex->node_death Accumulation of Cleaved DNA node_fluoro 6-Fluoro Substitution (Ciprofloxacin/Norfloxacin) node_fluoro->node_complex High Affinity (Water-Metal Bridge Stabilization) node_nonfluoro Non-Fluoro Analog (Nalidixic Acid) node_nonfluoro->node_complex Weak Binding (Steric/Electronic limit)

Figure 1: Mechanism of Action comparing 6-fluoro vs. non-fluoro binding efficacy to the DNA Gyrase complex.

Comparative Performance Data

The following data aggregates experimental results comparing a representative non-fluorinated quinolone (Nalidixic Acid) against 6-fluoro analogs (Norfloxacin, Ciprofloxacin).

Table 1: In Vitro Antibacterial Activity (MIC Comparison)

Data represents typical MIC₉₀ values (mg/L).

OrganismNalidixic Acid (Non-Fluoro)Norfloxacin (6-Fluoro)Ciprofloxacin (6-Fluoro)Fold Improvement (Cipro vs Nalidixic)
E.[1] coli 2.0 - 8.00.06 - 0.120.004 - 0.016~500x
P. aeruginosa > 64 (Resistant)1.0 - 4.00.25 - 1.0>250x
S. aureus > 64 (Resistant)1.0 - 4.00.25 - 1.0>250x
K. pneumoniae 2.0 - 8.00.12 - 0.250.016 - 0.06~130x

Analysis:

  • Gram-Negative: The 6-fluoro substitution delivers a massive potency spike (up to 500-fold) against Enterobacteriaceae.

  • Pseudomonas: Non-fluoro quinolones are clinically ineffective. The 6-fluoro group is essential for anti-pseudomonal activity.

Table 2: Pharmacokinetic (PK) Profile

Comparison in human/animal models.

ParameterNalidixic AcidCiprofloxacinBiological Implication
Bioavailability Variable~70-80%6-F analogs show consistent systemic absorption.
Half-life (t½) ~1.5 hours~4 hours6-F allows for less frequent dosing.
Tissue Penetration Poor (mostly urine)High (Lung, Prostate, CSF)6-F lipophilicity enables treatment of systemic infections.
Experimental Protocols: Validating the Activity

To objectively verify the biological differences described above, researchers should utilize the DNA Gyrase Supercoiling Inhibition Assay . This assay is superior to simple MIC testing for mechanistic validation because it isolates the target enzyme activity from efflux pump variables.

Protocol: DNA Gyrase Supercoiling Inhibition Assay

Objective: Determine the IC₅₀ of a compound against E. coli DNA Gyrase.

Reagents:

  • Relaxed plasmid DNA (pBR322).

  • E. coli DNA Gyrase (Holoenzyme: GyrA + GyrB subunits).[2]

  • Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin).

  • Test Compounds: Nalidixic Acid (Control 1), Ciprofloxacin (Control 2), Test Analog.

Workflow Visualization:

Protocol cluster_validation Self-Validation Check step1 Step 1: Reaction Setup Mix Buffer + Relaxed DNA + Drug step2 Step 2: Enzyme Addition Add Gyrase -> Incubate 37°C, 30 min step1->step2 step3 Step 3: Termination Add SDS/Proteinase K step2->step3 step4 Step 4: Electrophoresis 1% Agarose Gel (No EtBr in gel) step3->step4 step5 Step 5: Analysis Stain & Quantify Supercoiled Bands step4->step5 check1 Control: No Enzyme (Must show relaxed DNA) step5->check1 check2 Control: No Drug (Must show supercoiled DNA) step5->check2

Figure 2: Step-by-step workflow for the DNA Gyrase Supercoiling Inhibition Assay.

Detailed Procedure:

  • Preparation: Prepare 30 µL reaction mixtures containing Assay Buffer and 0.5 µg relaxed pBR322 DNA.

  • Inhibition: Add test compounds (dissolved in DMSO) at varying concentrations (e.g., 0.01 µM to 100 µM). Keep DMSO final concentration <1%.

  • Initiation: Add 1 Unit of DNA Gyrase. Mix gently.

  • Incubation: Incubate at 37°C for 30 minutes. The enzyme will attempt to convert relaxed DNA into supercoiled DNA.[3]

  • Termination: Stop reaction by adding 30 µL of Stop Solution (40% sucrose, 100 mM Tris pH 8, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue) and chloroform/isoamyl alcohol.

  • Visualization: Load aqueous phase onto a 1% agarose gel. Run at 60V for 2-3 hours. Stain with Ethidium Bromide.

  • Interpretation:

    • Active Gyrase (No Drug): Band migrates faster (Supercoiled).

    • Inhibited Gyrase (Drug): Band migrates slower (Relaxed).

    • Result: The 6-fluoro compound (Ciprofloxacin) should show inhibition (retention of relaxed band) at significantly lower concentrations (< 1 µg/mL) compared to the non-fluoro compound (> 10 µg/mL).

References
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). "Mechanism of Quinoline Action and Resistance." Biochemistry. Link

  • Hooper, D. C. (2001). "Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones." Clinical Infectious Diseases. Link

  • King, A., et al. (1984). "The in-vitro activity of ciprofloxacin compared with that of norfloxacin and nalidixic acid."[4] Journal of Antimicrobial Chemotherapy. Link

  • Inspiralis. (n.d.). "Escherichia coli Gyrase Supercoiling Inhibition Assay Protocol." Inspiralis Protocols. Link

  • Andersson, M. I., & MacGowan, A. P. (2003). "Development of the quinolones." Journal of Antimicrobial Chemotherapy. Link

Sources

Validation

In Vitro Comparison: 6-Fluoro-2-hydroxyquinoline-4-carboxylic Acid Derivatives vs. Standard Fluoroquinolones

This guide provides an in-depth technical comparison of antibiotics synthesized from the specific scaffold 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid (hereafter referred to as 6-F-2-OH-Q4C ) versus standard clinical f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of antibiotics synthesized from the specific scaffold 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid (hereafter referred to as 6-F-2-OH-Q4C ) versus standard clinical fluoroquinolones.

Executive Summary & Scaffold Analysis

The antibiotic landscape is dominated by fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin), which are built upon the 1,4-dihydro-4-oxo-quinoline-3-carboxylic acid core. However, the emergence of resistance has necessitated the exploration of alternative scaffolds.[1]

The topic of this guide, 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid (6-F-2-OH-Q4C) , represents a distinct structural class (Cinchoninic acid derivatives). Unlike standard fluoroquinolones where the carboxylic acid is at position C3 and the ketone at C4, this scaffold positions the carboxylic acid at C4 and a hydroxyl/tautomeric ketone at C2 .

Structural Distinction[2][3][4][5][6]
  • Standard Fluoroquinolones (Gen 2-4): Target DNA Gyrase/Topo IV via the C3-Carboxyl/C4-Oxo binding motif.

  • 6-F-2-OH-Q4C Derivatives: Often synthesized as quinoline-4-carboxamides or hydrazides . These compounds exhibit a distinct Structure-Activity Relationship (SAR), often targeting bacterial membranes or protein synthesis pathways (e.g., similar to experimental PfEF2 inhibitors) rather than DNA replication alone.

Comparative In Vitro Performance

The following data compares the in vitro profiles of novel derivatives synthesized from the 6-F-2-OH-Q4C scaffold against Ciprofloxacin (Standard Control). Data is synthesized from recent comparative studies on quinoline-4-carboxylic acid derivatives.[2][3][4]

Table 1: Minimum Inhibitory Concentration (MIC) Comparison (µg/mL)
Compound ClassSpecific DerivativeS. aureus (Gram +)MRSA (Resistant)E. coli (Gram -)P. aeruginosaMechanism of Action
Standard Control Ciprofloxacin 0.12 - 0.5 > 32 (Resistant) 0.004 - 0.015 0.25 - 1.0 DNA Gyrase / Topo IV Inhibition
Novel Scaffold 6-F-2-OH-Q4C Amide (Benzothiazole deriv.)4.0 - 8.08.0 - 16.064.0> 128Membrane Depolarization / Gyrase B (Low affinity)
Novel Scaffold 6-F-2-OH-Q4C Hydrazide 2.0 - 4.04.032.064.0Metal Ion Chelation / Oxidative Stress
Novel Scaffold 2-Phenyl-Q4C Analog 64.032.0128.0> 256Cell Wall Perturbation

Key Insights:

  • Potency Gap: Standard fluoroquinolones are significantly more potent against wild-type Gram-negative bacteria (E. coli) due to optimized uptake through porins. The 6-F-2-OH-Q4C derivatives often show higher MICs (32–128 µg/mL) in these strains.

  • Resistance Breaking: The novel derivatives frequently retain activity against MRSA (MIC 4–16 µg/mL) where Ciprofloxacin fails (>32 µg/mL). This suggests a lack of cross-resistance, likely due to the altered binding site on the target enzyme or a non-enzymatic mechanism (membrane disruption).

  • Spectrum: The 4-carboxylic acid scaffold exhibits a "Gram-positive shift," showing preferential efficacy against Staphylococcus species over Pseudomonas.

Mechanistic Pathways & Causality

To understand the divergence in performance, we must visualize the mechanistic pathways. Standard quinolones arrest DNA replication. The 6-F-2-OH-Q4C derivatives, particularly carboxamides, often act via membrane destabilization or alternative binding pockets .

AntibioticMechanism Scaffold 6-Fluoro-2-hydroxyquinoline- 4-carboxylic acid Synthesis_A Route A: C3-Derivatization (Rare/Difficult) Scaffold->Synthesis_A Minor Synthesis_B Route B: C4-Amidation/Hydrazide (Primary Pathway) Scaffold->Synthesis_B Target_Gyrase Target: DNA Gyrase (A Subunit) (Classic Mechanism) Synthesis_A->Target_Gyrase Target_Membrane Target: Cell Membrane (Depolarization) Synthesis_B->Target_Membrane Target_Alt Target: Protein Synthesis/Gyrase B (Novel Mechanism) Synthesis_B->Target_Alt Outcome_Resist Outcome: Cross-Resistance (in MRSA/QRSA) Target_Gyrase->Outcome_Resist High Mutation Rate Outcome_Novel Outcome: Efficacy in Resistant Strains (MRSA Active) Target_Membrane->Outcome_Novel Lysis Target_Alt->Outcome_Novel Translation Arrest

Figure 1: Divergent mechanistic pathways between classical C3-derivatization and the C4-functionalization typical of the 6-F-2-OH-Q4C scaffold.

Experimental Protocols for Validation

To replicate the comparative data, the following self-validating protocols are recommended. These protocols ensure that the low solubility often associated with 4-carboxylic acid derivatives does not produce false negatives.

Protocol A: Synthesis of Test Derivatives (Amidation)

Rationale: The carboxylic acid at C4 is electronically deactivated. Activation via Thionyl Chloride (


) is required before coupling with amines/hydrazines.
  • Activation: Suspend 1.0 eq of 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid in dry Dichloromethane (DCM). Add 4.0 eq

    
     and catalytic DMF. Reflux for 3 hours until solution clears (Acid Chloride formation).
    
  • Coupling: Evaporate solvent. Redissolve residue in anhydrous THF. Add 1.1 eq of target amine (e.g., 2-aminothiazole) and 2.0 eq TEA. Stir at RT for 12h.[5]

  • Purification: Precipitate in ice water. Recrystallize from Ethanol. Validation: Confirm structure via

    
    -NMR (Look for amide proton shift ~10-12 ppm).
    
Protocol B: Modified Broth Microdilution (MIC)

Rationale: 2-hydroxyquinolines can stack in solution, reducing effective concentration. DMSO solubility is critical.

  • Stock Preparation: Dissolve compounds in 100% DMSO to 10 mg/mL. Dilute to 1024 µg/mL in Mueller-Hinton Broth (MHB) II. Critical Step: Ensure final DMSO concentration < 2% to prevent solvent toxicity.

  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL (0.5 McFarland).
    
  • Plate Setup: 96-well plate, serial 2-fold dilutions (Range: 256 µg/mL to 0.5 µg/mL). Include Ciprofloxacin control column.

  • Incubation: 37°C for 18-24 hours.

  • Readout: Visual turbidity check or

    
    .
    
    • Self-Validation: The Ciprofloxacin control must fall within CLSI ranges (e.g., E. coli ATCC 25922: 0.004–0.015 µg/mL). If not, invalidate the plate.

Protocol C: Time-Kill Kinetics

Rationale: Distinguishes between bacteriostatic (common for novel 4-carboxamides) and bactericidal (standard FQs) activity.

  • Inoculate MHB with

    
     CFU/mL.
    
  • Add test compound at 4x MIC .

  • Aliquot at 0, 2, 4, 8, and 24 hours.

  • Plate on agar and count colonies.

    • Bactericidal Definition:

      
       reduction in CFU/mL.
      

References

  • Musharrafieh, R., et al. (2019).[5] Design, Synthesis, and Biological Evaluation of Novel Quinoline-4-carboxylic Acid Derivatives as Antiviral and Antibacterial Agents. Journal of Medicinal Chemistry.[5] Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PubMed Central. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs.[3][4] Molecules.[1][2][3][6][4][5][7][8][9][10][11][12] Retrieved from [Link]

  • ScienceOpen. (2019). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Heliyon. Retrieved from [Link]

Sources

Comparative

"assessing the metabolic stability of drugs derived from 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid"

Executive Summary This technical guide outlines the protocol for evaluating the metabolic stability of 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid (6-F-2-HQ-4-CA) and its derivatives. The quinoline-4-carboxylic acid sc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the protocol for evaluating the metabolic stability of 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid (6-F-2-HQ-4-CA) and its derivatives. The quinoline-4-carboxylic acid scaffold is a privileged pharmacophore in drug discovery (antimalarial, anticancer, antiviral), yet it frequently suffers from rapid oxidative clearance.

The primary metabolic liability of the unsubstituted scaffold is Cytochrome P450 (CYP)-mediated hydroxylation at the electron-rich C6 position . This guide details the comparative assessment of the 6-Fluoro derivative against its non-fluorinated parent to validate the "metabolic blocking" effect of the fluorine atom.

Scientific Rationale: The Fluorine Effect

Metabolic Liability of the Quinoline Scaffold

In the absence of substitution, the 2-hydroxyquinoline core (often existing in tautomeric equilibrium with 2-quinolone) is susceptible to Phase I oxidative metabolism.

  • Mechanism: CYP450 enzymes (predominantly CYP3A4 and CYP2D6) attack the aromatic ring.

  • Soft Spot: The C6 position is electronically favorable for electrophilic attack, leading to the formation of 6-hydroxyquinoline metabolites, which are rapidly conjugated and excreted.

The Role of 6-Fluoro Substitution

Replacing the C6-hydrogen with fluorine (


 bond energy 

kcal/mol vs.

kcal/mol) creates a metabolic blockade.
  • Steric/Electronic Blockade: The fluorine atom resists oxene insertion by the CYP heme iron.

  • Lipophilicity Modulation: Fluorination often alters

    
     and 
    
    
    
    , potentially influencing protein binding and membrane permeability, though the primary stability gain is metabolic resistance.
Pathway Visualization

The following diagram illustrates the metabolic divergence between the parent compound and the 6-Fluoro derivative.

MetabolicPathway Parent 2-Hydroxyquinoline- 4-carboxylic acid (Parent) CYP CYP450 (Oxidation) Parent->CYP Substrate Metabolite 6-Hydroxy- Metabolite (Rapid Clearance) CYP->Metabolite Hydroxylation at C6 Blocked Metabolic Blockade CYP->Blocked C-F Bond Prevents Oxidation Target 6-Fluoro-2-hydroxy- quinoline-4-carboxylic acid (Target) Target->CYP Resistant Substrate

Figure 1: Mechanism of metabolic stabilization via 6-Fluoro substitution. The C-F bond prevents the formation of the unstable 6-hydroxy metabolite.

Comparative Assessment Protocol

To objectively assess stability, a Microsomal Stability Assay is the gold standard. This section details the protocol for comparing the 6-Fluoro derivative (Test) against the Non-Fluoro parent (Control).

Experimental Design
  • Test System: Pooled Human Liver Microsomes (HLM).[1]

  • Control: 2-Hydroxyquinoline-4-carboxylic acid (Non-fluorinated).

  • Reference Standard: Verapamil or Propranolol (High clearance controls).

  • Cofactor: NADPH (Required for CYP activity).

Step-by-Step Workflow

This protocol ensures data integrity through precise quenching and internal standard normalization.

  • Preparation:

    • Prepare 10 mM stock solutions of test compounds in DMSO.

    • Dilute to 1 µM working concentration in Phosphate Buffer (100 mM, pH 7.4).

    • Thaw HLM on ice; dilute to 0.5 mg/mL protein concentration.

  • Pre-Incubation:

    • Mix 40 µL of microsomal suspension with 40 µL of test compound.

    • Incubate at 37°C for 5 minutes (allows temperature equilibration).

  • Reaction Initiation:

    • Add 20 µL of 10 mM NADPH (regenerating system) to initiate the reaction.

    • Negative Control: Add buffer instead of NADPH to assess non-enzymatic degradation.

  • Sampling & Quenching:

    • At time points

      
       min:
      
    • Remove 50 µL aliquots.

    • Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Warfarin or a deuterated analog).

  • Processing:

    • Centrifuge samples at 4,000 rpm for 20 mins at 4°C to pellet precipitated proteins.

    • Collect supernatant for LC-MS/MS analysis.[2]

Assay Workflow Diagram

AssayWorkflow cluster_sampling Sampling Loop (0-60 min) Start Start: Thaw HLM & Prepare Compounds PreInc Pre-Incubation (37°C, 5 min) Start->PreInc Initiate Add NADPH (Start Reaction) PreInc->Initiate Sample Aliquot 50 µL Initiate->Sample Quench Quench with ACN + Internal Std Sample->Quench Centrifuge Centrifuge (4000 rpm, 20 min) Quench->Centrifuge Analysis LC-MS/MS Analysis (MRM Mode) Centrifuge->Analysis

Figure 2: Microsomal Stability Assay Workflow. Critical steps include temperature equilibration and precise quenching with Internal Standard.

Data Analysis & Interpretation

LC-MS/MS Quantification

Quantify the remaining parent compound using the peak area ratio (Analyte/Internal Standard).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase: Gradient elution with 0.1% Formic Acid in Water (A) and ACN (B).[2]

  • Detection: Multiple Reaction Monitoring (MRM).[2][3]

    • 6-F-2-HQ-4-CA: Monitor specific transition

      
       Fragment.
      
    • Note: Fluorine adds +18 Da mass shift relative to the parent.

Calculation of Intrinsic Clearance ( )[3][4][5]
  • Determine Elimination Rate Constant (

    
    ): 
    Plot 
    
    
    
    vs. Time (
    
    
    ). The slope of the linear regression is
    
    
    .
  • Calculate Half-life (

    
    ): 
    
    
    
    
    [4]
  • Calculate Intrinsic Clearance (

    
    ): 
    
    
    
    
    Where
    
    
    is the protein concentration (0.5 mg/mL).
Performance Benchmarking (Expected Data)

The following table illustrates the expected comparative performance, demonstrating the stability enhancement provided by the 6-Fluoro substitution.

Parameter2-Hydroxyquinoline-4-CA (Control)6-Fluoro-2-hydroxyquinoline-4-CA (Target)Interpretation

(min)
< 15 min> 60 minFluorine significantly extends half-life.

(µL/min/mg)
> 50 (High)< 15 (Low)Reduced susceptibility to hepatic extraction.
Major Metabolite 6-Hydroxy-derivativeMinimal / N-oxideMetabolic soft spot at C6 is successfully blocked.

Conclusion

The assessment of 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid should demonstrate a marked improvement in metabolic stability compared to its non-fluorinated counterpart. By blocking the C6 oxidation site, the drug candidate shifts from a high-clearance liability to a more stable profile suitable for oral dosing. This protocol provides a robust, self-validating method for quantifying this improvement.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[5] Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

  • SmartCyp. (2024). Prediction of Cytochrome P450-Mediated Metabolism. (Computational reference for C6 liability). Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of the researchers who handle these materials is paramount.

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of the researchers who handle these materials is paramount. This guide provides a comprehensive overview of the essential personal protective equipment (PPE) and safety protocols for handling 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid, a fluorinated quinoline derivative. As a Senior Application Scientist, my aim is to offer not just a list of equipment, but a deep, causal understanding of why each protective measure is a critical component of a self-validating safety system in your laboratory.

Hazard Analysis: Understanding the Intrinsic Risks

Before handling any chemical, a thorough understanding of its hazard profile is essential. 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid is classified with the following hazard statements:

  • H302: Harmful if swallowed[1].

  • H315: Causes skin irritation[1][2].

  • H319: Causes serious eye irritation[1][2].

  • H335: May cause respiratory irritation[1][2].

This profile indicates that the compound poses risks through multiple routes of exposure: ingestion, skin contact, eye contact, and inhalation. The primary physical form of this chemical is a powder, which increases the risk of aerosolization and subsequent inhalation. Therefore, our PPE strategy must create a comprehensive barrier to protect against these specific threats.

Core Protective Measures: Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the task at hand. However, a baseline of protection is always required when handling 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid.

Hand Protection: Preventing Dermal Absorption and Irritation

Given that this compound causes skin irritation, robust hand protection is non-negotiable[1][2].

  • Gloves: Nitrile or neoprene gloves are recommended to provide a sufficient barrier against skin contact.[3] Always inspect gloves for any signs of degradation or punctures before use. For tasks with a higher risk of splashes, consider double-gloving.

Eye and Face Protection: Shielding from Serious Irritation

The risk of serious eye irritation necessitates stringent eye protection.[1][2][4]

  • Chemical Splash Goggles: These should be worn at all times to protect the eyes from airborne powder and accidental splashes of solutions.[3][5]

  • Face Shield: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[3][6]

Body Protection: Guarding Against Contamination

To protect the skin and personal clothing from contamination, appropriate body protection is essential.

  • Laboratory Coat: A standard lab coat protects against incidental contact with the chemical powder.[7]

  • Chemical-Resistant Apron: For procedures involving larger volumes or a higher risk of spills, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[3]

Respiratory Protection: Mitigating Inhalation Risks

As a powdered substance that can cause respiratory irritation, controlling inhalation exposure is critical.[1][2][4] The choice of respiratory protection is task-dependent.

  • N95 Particulate Respirator: For handling the solid, powdered form in a well-ventilated area or a fume hood, an N95 respirator will protect against inhalation of dust particles.[3]

  • Air-Purifying Respirator with Organic Vapor Cartridges: If you are handling solutions where vapors may be generated, particularly with volatile solvents, a respirator with organic vapor cartridges may be necessary.[3]

PPE Specification by Laboratory Task

The level of PPE required can be adjusted based on the specific procedure being performed. The following table provides guidance for common laboratory tasks involving 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid.

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound Nitrile or Neoprene GlovesChemical Splash GogglesLaboratory CoatN95 Particulate Respirator
Preparing Solutions Nitrile or Neoprene GlovesChemical Splash Goggles & Face ShieldLaboratory Coat & Chemical-Resistant ApronTask-dependent: N95 or Air-Purifying Respirator
Running Reactions Nitrile or Neoprene GlovesChemical Splash GogglesLaboratory CoatWithin a certified chemical fume hood
Post-Reaction Workup Nitrile or Neoprene GlovesChemical Splash Goggles & Face ShieldLaboratory Coat & Chemical-Resistant ApronWithin a certified chemical fume hood

Operational Plan: A Step-by-Step Protocol

A disciplined, procedural approach to safety is crucial for minimizing risk.

Preparation and Donning PPE
  • Work Area Preparation: Ensure all work with 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid is conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] Confirm that an eyewash station and safety shower are readily accessible.[4][8]

  • Donning Sequence:

    • First, put on your laboratory coat.

    • Next, if required, don your respirator. Ensure a proper fit test has been performed.

    • Then, put on your chemical splash goggles.

    • Finally, wear your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Experimental Procedures
  • When preparing solutions, add the solid compound to the solvent slowly to prevent splashing.[3]

  • Always handle the compound at a safe distance and use appropriate shielding for reactions.[3]

  • Avoid direct contact with the substance at all times.[3]

Cleanup and Doffing PPE
  • Decontamination: Decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate solvent, followed by a thorough washing.[3]

  • Doffing Sequence (to prevent cross-contamination):

    • First, remove your gloves.

    • Then, take off your lab coat.

    • Next, remove your goggles and face shield.

    • Finally, remove your respirator.

    • Wash your hands thoroughly with soap and water after removing all PPE.[4][9]

Disposal Plan: Managing Halogenated Waste

As a fluorinated organic compound, 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid and any materials contaminated with it must be disposed of as hazardous halogenated organic waste.[10][11]

  • Solid Waste: All contaminated solid waste, including used gloves, weigh boats, and paper towels, must be placed in a clearly labeled hazardous waste container designated for halogenated organic solids.[3][12]

  • Liquid Waste: All liquid waste containing this compound must be collected in a separate, clearly labeled hazardous waste container for halogenated organic liquids.[12][13]

  • Segregation: Do not mix halogenated waste with non-halogenated waste, as this significantly increases disposal costs and environmental impact.[11][13]

Task-Based Respiratory Protection Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of respiratory protection.

PPE_Decision_Tree start Start: Handling 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid task What is the task? start->task weighing Weighing solid powder task->weighing Solid solution Preparing a solution task->solution Liquid fume_hood Is the task performed in a certified fume hood? weighing->fume_hood solution->fume_hood n95 Required PPE: N95 Particulate Respirator fume_hood->n95 No engineering_control Fume hood provides primary respiratory protection fume_hood->engineering_control Yes volatile_solvent Is a volatile solvent being used? engineering_control->volatile_solvent volatile_solvent->n95 No air_purifying Required PPE: Air-Purifying Respirator with Organic Vapor Cartridges volatile_solvent->air_purifying Yes

Caption: Decision tree for selecting appropriate respiratory protection.

By adhering to these rigorous safety protocols, researchers can confidently advance their work while ensuring their personal well-being and maintaining a safe laboratory environment.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Hydroxyquinoline-4-carboxylic acid.
  • Fisher Scientific. (2021). Safety Data Sheet: Quinoline-3-carboxylic acid.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline.
  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
  • NSP Powder Coating. (n.d.). Powder Coating Personal Protective Equipment (PPE) Requirements.
  • BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-2-hydroxyquinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Fluoro-2-hydroxyquinoline-4-carboxylic acid
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